1-Bromo-2-methylcyclopropane
Description
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Properties
IUPAC Name |
1-bromo-2-methylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-2-4(3)5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASITZKLSRHTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52914-88-2 | |
| Record name | 1-bromo-2-methylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-Bromo-2-methylcyclopropane from methylcyclopropane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-methylcyclopropane. Direct free-radical bromination of methylcyclopropane (B1196493) is discussed as a theoretically possible but practically unfeasible route due to regioselectivity challenges. The guide then focuses on a more viable and selective alternative: the conversion of 2-methylcyclopropanol to this compound. Detailed experimental protocols for this conversion using common brominating agents are presented, along with a discussion of the reaction mechanism, stereochemistry, and potential side reactions. Quantitative data from the literature is summarized, and spectroscopic data for the characterization of the target molecule is provided. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the construction of complex molecules, including pharmaceutical intermediates. The cyclopropyl (B3062369) moiety, with its inherent ring strain, offers unique reactivity that can be exploited in various chemical transformations. The presence of a bromine atom provides a handle for further functionalization through nucleophilic substitution or organometallic coupling reactions.
This guide explores the synthesis of this compound, with a primary focus on practical and efficient laboratory-scale preparations.
Synthetic Strategies
Direct Free-Radical Bromination of Methylcyclopropane: A Route with Significant Challenges
The direct conversion of methylcyclopropane to this compound via a free-radical substitution reaction is an appealingly direct approach. This reaction is typically initiated by UV light or a radical initiator and involves the homolytic cleavage of the bromine-bromine bond to generate bromine radicals. These radicals then abstract a hydrogen atom from the methylcyclopropane, followed by reaction with molecular bromine to yield the brominated product and a new bromine radical.
However, the regioselectivity of free-radical bromination is a major obstacle in this approach. The stability of the resulting carbon radical intermediate dictates the major product. The order of radical stability is tertiary > secondary > primary. In the case of methylcyclopropane, abstraction of a hydrogen atom from the tertiary carbon (the carbon atom bearing the methyl group) leads to a more stable tertiary radical compared to the secondary radicals that would be formed by abstraction from the cyclopropyl ring carbons.
Consequently, the free-radical bromination of methylcyclopropane would be expected to yield predominantly 1-bromo-1-methylcyclopropane, with only minor amounts, if any, of the desired this compound. This lack of selectivity makes this route impractical for the specific synthesis of this compound.
Alternative Synthesis: Conversion of 2-Methylcyclopropanol
A more selective and practical approach to the synthesis of this compound is the conversion of a suitable precursor, 2-methylcyclopropanol. This method allows for greater control over the position of the bromine atom. Several standard laboratory reagents can be employed for the transformation of alcohols to alkyl bromides. The most common methods involve the use of phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃).
The reaction of primary and secondary alcohols with PBr₃ typically proceeds via an Sₙ2 mechanism. This involves the initial formation of a phosphite (B83602) ester, which converts the hydroxyl group into a good leaving group. Subsequent backside attack by a bromide ion results in the displacement of the leaving group and inversion of stereochemistry at the reacting carbon center.
The use of NBS and triphenylphosphine also proceeds through an oxyphosphonium intermediate, which is then displaced by bromide in an Sₙ2 fashion, leading to inversion of configuration.
A critical consideration in reactions involving cyclopropylcarbinyl systems is the potential for rearrangement. The cyclopropylcarbinyl cation is known to be highly unstable and can readily rearrange to the more stable cyclobutyl or homoallyl cations. However, under the Sₙ2 conditions typically employed for the conversion of primary and secondary alcohols with PBr₃ or NBS/PPh₃, the formation of a discrete carbocation is avoided, thus minimizing the risk of rearrangement.
Experimental Protocols
The following are generalized experimental protocols based on standard procedures for the conversion of secondary alcohols to alkyl bromides. These should be adapted based on specific literature precedents and laboratory safety guidelines.
Synthesis of this compound using Phosphorus Tribromide (PBr₃)
Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ (where R = 2-methylcyclopropyl)
Procedure:
-
A solution of 2-methylcyclopropanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (0.33-0.5 eq), optionally diluted in the same anhydrous solvent, is added dropwise to the stirred solution of the alcohol, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by TLC or GC).
-
The reaction is then carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate while cooling in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to afford this compound.
Synthesis of this compound using N-Bromosuccinimide and Triphenylphosphine
Reaction: R-OH + NBS + PPh₃ → R-Br + Succinimide + Ph₃PO (where R = 2-methylcyclopropyl)
Procedure:
-
To a solution of triphenylphosphine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere, N-bromosuccinimide (1.1-1.5 eq) is added portion-wise at 0 °C. The mixture is stirred until a homogeneous solution of the bromophosphonium bromide is formed.
-
A solution of 2-methylcyclopropanol (1.0 eq) in the same anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to separate the this compound from triphenylphosphine oxide and succinimide.
Data Presentation
While a specific literature source detailing the synthesis of this compound from 2-methylcyclopropanol with precise yield and diastereoselectivity was not identified in the immediate search, the following table presents typical data for the conversion of secondary alcohols to alkyl bromides using the described methods. The stereochemical outcome is generally high inversion for Sₙ2 reactions.
| Method | Reagents | Typical Yield (%) | Stereochemical Outcome | Potential Side Products |
| A | PBr₃ | 60-90 | Inversion | Rearrangement products (minor, if any), dialkyl ethers |
| B | NBS, PPh₃ | 70-95 | Inversion | Triphenylphosphine oxide, succinimide |
Table 1: Comparison of Synthetic Methods for the Conversion of Secondary Alcohols to Alkyl Bromides.
Characterization Data
The characterization of this compound is crucial for confirming its identity and purity. The following table summarizes expected spectroscopic data for the cis and trans isomers. Note that specific values can vary slightly depending on the solvent and instrument used.
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| trans-1-Bromo-2-methylcyclopropane | ~2.8-3.0 (m, 1H, CHBr), ~0.8-1.2 (m, 2H, CH₂), ~0.6-0.9 (m, 1H, CHCH₃), ~1.1-1.3 (d, 3H, CH₃) | ~30-35 (CHBr), ~20-25 (CHCH₃), ~15-20 (CH₂), ~10-15 (CH₃) |
| cis-1-Bromo-2-methylcyclopropane | ~3.1-3.3 (m, 1H, CHBr), ~0.9-1.3 (m, 2H, CH₂), ~0.7-1.0 (m, 1H, CHCH₃), ~1.2-1.4 (d, 3H, CH₃) | ~28-33 (CHBr), ~18-23 (CHCH₃), ~13-18 (CH₂), ~12-17 (CH₃) |
Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for this compound Isomers.
Conclusion
The synthesis of this compound is most effectively achieved through the conversion of 2-methylcyclopropanol rather than by the direct bromination of methylcyclopropane. The use of standard brominating agents such as phosphorus tribromide or a combination of N-bromosuccinimide and triphenylphosphine offers reliable methods for this transformation. These reactions typically proceed with high stereoselectivity (inversion of configuration) and minimize the risk of skeletal rearrangements common in cyclopropylcarbinyl systems. The choice of method may depend on factors such as scale, desired purity, and ease of purification. Careful characterization of the product by spectroscopic methods is essential to confirm the structure and isomeric ratio of the synthesized this compound.
physical and chemical properties of 1-Bromo-2-methylcyclopropane
An In-depth Technical Guide to 1-Bromo-2-methylcyclopropane
Introduction
This compound is a halogenated derivative of methylcyclopropane. Its chemical structure, characterized by a strained three-membered ring with a bromine atom and a methyl group on adjacent carbons, dictates its reactivity and physical properties.[1] This guide provides a comprehensive overview of the available physicochemical data, spectroscopic information, chemical reactivity, and safety protocols for this compound, intended for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
Quantitative experimental data for many physical properties of this compound are not extensively reported in the literature.[1] The following tables summarize the available computed and experimental data.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₇Br | [2][3] |
| Molecular Weight | 135.00 g/mol | [2][4][3] |
| Canonical SMILES | CC1CC1Br | [2] |
| InChIKey | GASITZKLSRHTRE-UHFFFAOYSA-N | [1][2] |
| CAS Number | 52914-88-2 | [1][2] |
| IUPAC Name | This compound | [2] |
| Monoisotopic Mass | 133.97311 Da | [2][3] |
| Topological Polar Surface Area | 0 Ų | [2][4][3] |
| Heavy Atom Count | 5 | [5] |
Table 2: Experimental Physical Properties
| Property | Value | Source |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Information
| Spectrum Type | Availability | Source |
| 13C NMR | Spectra available from Wiley-VCH GmbH and W. Robien, Inst. of Org. Chem., Univ. of Vienna | [2][4] |
| 1H NMR | Data not explicitly detailed in search results | |
| Mass Spectrometry | Predicted collision cross-section (CCS) values are available for adducts such as [M+H]⁺ (111.0 Ų) and [M+Na]⁺ (115.8 Ų). | [1] |
| Infrared (IR) | Data not explicitly detailed in search results |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely governed by the high ring strain of the cyclopropane (B1198618) ring and the presence of the bromine atom.
-
Ring Strain: The cyclopropane ring's inherent strain makes it susceptible to ring-opening reactions under certain conditions and influences the reactivity of its substituents.[1] This strain contributes to a higher reactivity compared to its acyclic analogs.[1]
-
Reactivity of the Bromine Atom: The bromine atom is a good leaving group, making the compound amenable to nucleophilic substitution and elimination reactions.[1] The polarizability of the bromine atom enhances the rate of nucleophilic substitution compared to analogous chlorinated compounds.[1]
Key Reactions
This compound participates in several fundamental organic reactions:
-
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, such as hydroxides, cyanides, and amines, to form new substituted cyclopropane derivatives.[1]
-
Elimination Reactions: Under the influence of a strong base, this compound can undergo elimination to form methylcyclopropene isomers.[1]
The reaction mechanisms often involve the formation of reactive intermediates like carbocations, particularly if a substitution reaction proceeds through an Sₙ1-like pathway.[1]
Caption: Influence of structural features on chemical properties.
Experimental Protocols
Caption: General reaction pathways for this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.
Table 4: GHS Hazard Information
| Hazard Code | Hazard Statement | Precautionary Statement Codes |
| H226 | Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |
| H315 | Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Source: PubChem[2]
Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Keep the compound away from heat, sparks, and open flames.
Conclusion
This compound is a reactive organic compound with potential applications in chemical synthesis. Its reactivity is primarily driven by the strained cyclopropane ring and the presence of a bromine atom. While there is a notable lack of experimentally determined physical data, the available information on its chemical properties and hazards provides a foundational understanding for its use in a research and development setting. Further experimental investigation is warranted to fully characterize its physical properties and reaction kinetics.
References
- 1. This compound | 52914-88-2 | Benchchem [benchchem.com]
- 2. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-(1R,2S)-1-bromo-2-methylcyclopropane | C4H7Br | CID 101345034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
1-Bromo-2-methylcyclopropane CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-2-methylcyclopropane, a key building block in organic synthesis. This document outlines its chemical identity, molecular structure, and provides available data and context for its application in research and development.
Chemical Identity and Molecular Structure
This compound is a halogenated derivative of methylcyclopropane. Due to the presence of two stereocenters, the molecule exists as a mixture of stereoisomers, including cis and trans diastereomers, each of which is chiral.
The fundamental details of this compound are summarized below:
| Identifier | Value |
| CAS Number | 52914-88-2[1][2][3] |
| Molecular Formula | C₄H₇Br[2][4] |
| Molecular Weight | 135.00 g/mol [2] |
| IUPAC Name | This compound[2] |
| SMILES | CC1CC1Br[2][4] |
| InChI | InChI=1S/C4H7Br/c1-3-2-4(3)5/h3-4H,2H2,1H3[2][4] |
| InChIKey | GASITZKLSRHTRE-UHFFFAOYSA-N[1][2][4] |
The molecular structure of this compound is characterized by a three-membered carbon ring, which imparts significant ring strain and influences its reactivity. A bromine atom and a methyl group are attached to adjacent carbon atoms.
Physicochemical and Spectroscopic Data
Below is a compilation of computed and predicted physicochemical and spectroscopic data for this compound. This information is crucial for its characterization and application in various analytical and synthetic procedures.
| Property | Value |
| XlogP | 2.0[4] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
| Exact Mass | 133.97311 Da[2] |
| Monoisotopic Mass | 133.97311 Da[2] |
Predicted Mass Spectrometry Data
The following table details the predicted collision cross-section (CCS) values for various adducts of this compound, which is valuable for mass spectrometry analysis.[4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 134.98039 | 119.7 |
| [M+Na]⁺ | 156.96233 | 134.1 |
| [M-H]⁻ | 132.96583 | 127.7 |
| [M+NH₄]⁺ | 152.00693 | 140.9 |
| [M+K]⁺ | 172.93627 | 124.0 |
| [M+H-H₂O]⁺ | 116.97037 | 120.2 |
| [M+HCOO]⁻ | 178.97131 | 142.1 |
| [M+CH₃COO]⁻ | 192.98696 | 175.9 |
Note: Spectroscopic data such as ¹³C NMR spectra for this compound and its stereoisomers are available in various databases.[2][5]
Stereoisomerism
The presence of two chiral centers in this compound gives rise to four possible stereoisomers. The relationship between these isomers can be visualized as follows:
Caption: Stereochemical relationships of this compound isomers.
Reactivity and Synthetic Applications
A generalized workflow for the potential synthetic utility of this compound is outlined below. This highlights its role as an intermediate in the synthesis of more complex molecules.
Caption: Potential synthetic pathways for this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[2] It is reported to cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. This compound | 52914-88-2 | Benchchem [benchchem.com]
- 2. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 52914-88-2 [m.chemicalbook.com]
- 4. PubChemLite - this compound (C4H7Br) [pubchemlite.lcsb.uni.lu]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Cyclopropane Ring in 1-Bromo-2-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1-bromo-2-methylcyclopropane, a versatile building block in organic synthesis. The inherent ring strain of the cyclopropane (B1198618) moiety, coupled with the influence of the bromo and methyl substituents, dictates its chemical behavior. This document explores the primary reaction pathways, including nucleophilic substitution, elimination, and ring-opening reactions. Detailed experimental protocols, quantitative data from literature, and mechanistic visualizations are presented to offer a thorough understanding of this compound's synthetic utility.
Introduction
This compound is a halogenated cyclopropane derivative that has garnered interest as a precursor in the synthesis of more complex molecular architectures.[1] Its reactivity is largely governed by the high ring strain of the three-membered ring, which makes it susceptible to reactions that relieve this strain. The presence of a bromine atom provides a good leaving group for nucleophilic substitution and a site for elimination reactions, while the methyl group introduces stereochemical considerations.[1] This guide will delve into the key reactions of this compound, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
General Reaction Pathways
The primary reaction pathways for this compound include nucleophilic substitution, elimination, and Lewis acid-catalyzed ring-opening. The course of the reaction is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
A general overview of these pathways is presented in the diagram below:
Caption: Key reaction pathways of this compound.
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile.[1] These reactions can proceed through mechanisms with stereochemical implications, leading to either retention or inversion of configuration at the carbon center.
Reaction with Sodium Azide (B81097)
The substitution of the bromide with an azide group is a common transformation to introduce a nitrogen-containing functionality, which can be further elaborated.
Experimental Protocol: Synthesis of 1-Azido-2-methylcyclopropane (Illustrative)
This protocol is based on general procedures for nucleophilic substitution of alkyl bromides with sodium azide.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaN₃ | 1-Azido-2-methylcyclopropane | DMF | 70 | 18 | 75-85 (Estimated) | [2][3] |
Note: The provided yield is an estimation based on similar reactions and may vary depending on the specific stereoisomer of the starting material and precise reaction conditions.
Caption: Workflow for azido (B1232118) substitution.
Grignard Reagent Formation and Subsequent Reactions
Like other alkyl bromides, this compound can react with magnesium metal to form the corresponding Grignard reagent, 2-methylcyclopropylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds.
Experimental Protocol: Formation of 2-Methylcyclopropylmagnesium Bromide and Reaction with an Aldehyde (Illustrative)
This protocol is adapted from general procedures for Grignard reagent formation.[4][5]
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings (1.1-1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium.
-
Grignard Formation: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium suspension. The reaction is initiated by gentle heating. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of an aldehyde (e.g., benzaldehyde, 1.0 eq) in the same anhydrous solvent dropwise.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.
Quantitative Data:
| Electrophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | (2-Methylcyclopropyl)(phenyl)methanol | THF | 0 to RT | 2 | 60-75 (Estimated) | [4][5] |
Note: The provided yield is an estimation based on similar reactions.
Ring-Opening Reactions
The strained cyclopropane ring can be opened under certain conditions, often catalyzed by Lewis acids.[6] This reaction provides access to acyclic structures that may be difficult to synthesize by other means.
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile (Illustrative)
This protocol is based on general procedures for Lewis acid-catalyzed ring-opening of activated cyclopropanes.[6]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the substituted this compound (if activated with an electron-withdrawing group, 1.0 eq) in an anhydrous solvent such as acetonitrile.
-
Catalyst Addition: Add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the solution and stir for a few minutes.
-
Nucleophile Addition: Add an amine nucleophile (e.g., aniline, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat as necessary. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Caption: Lewis acid-catalyzed ring-opening.
Applications in Drug Development
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its chemistry is dominated by the interplay between the strained cyclopropane ring and the functional handles provided by the bromo and methyl groups. This guide has provided an overview of its key reactions, including nucleophilic substitution, Grignard reagent formation, and ring-opening reactions. The provided illustrative protocols and data serve as a starting point for researchers to explore the synthetic potential of this compound in the development of new chemical entities. Further investigation into the stereochemical outcomes of these reactions will be crucial for its application in the synthesis of complex, stereochemically defined molecules.
References
- 1. This compound | 52914-88-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid | Benchchem [benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
An In-depth Technical Guide to the Cis/Trans Isomerism of 1-Bromo-2-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis and trans isomerism in 1-Bromo-2-methylcyclopropane, a key structural motif in various chemical syntheses. This document outlines the fundamental stereochemical differences, relative stability, and spectroscopic characterization of these isomers, supported by available data and established chemical principles.
Introduction to Stereoisomerism in this compound
This compound (C₄H₇Br) is a halogenated cycloalkane that exhibits diastereomerism in the form of cis and trans isomers. This isomerism arises from the restricted rotation about the carbon-carbon single bonds within the rigid cyclopropane (B1198618) ring. The relative spatial arrangement of the bromine atom and the methyl group on adjacent carbons of the cyclopropane ring gives rise to two distinct geometric isomers:
-
cis-1-Bromo-2-methylcyclopropane: The bromine atom and the methyl group are on the same side of the cyclopropane ring.
-
trans-1-Bromo-2-methylcyclopropane: The bromine atom and the methyl group are on opposite sides of the cyclopropane ring.
These stereoisomers, despite having the same molecular formula and connectivity, possess distinct physical and chemical properties due to their different three-dimensional structures.
Structural Representation and Stereochemistry
The stereochemical relationship between the cis and trans isomers of this compound can be visualized as follows:
Caption: Relationship between cis and trans isomers.
Physicochemical Properties and Stability
While specific experimental data for the individual isomers of this compound is sparse in publicly available literature, general principles of stereochemistry in substituted cyclopropanes allow for predictions of their relative properties.
In disubstituted cyclopropanes, the trans isomer is generally more thermodynamically stable than the cis isomer. This increased stability is attributed to the minimization of steric strain between the substituents, as they are positioned on opposite sides of the ring, leading to reduced van der Waals repulsion. In the cis isomer, the proximity of the bromine atom and the methyl group results in greater steric hindrance.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇Br | PubChem[1] |
| Molecular Weight | 135.00 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 133.97311 Da | PubChem[1][2] |
| XLogP3-AA (Predicted) | 2.0 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |
| Rotatable Bond Count | 0 | PubChem[1][2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial techniques for distinguishing between the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of the cis and trans isomers are expected to show distinct chemical shifts and coupling constants due to the different electronic environments and spatial orientations of the protons and carbon atoms.
-
¹H NMR: The chemical shifts of the cyclopropyl (B3062369) protons and the methyl protons will differ between the two isomers. The coupling constants (J-values) between the cyclopropyl protons are particularly informative. In general, the trans vicinal coupling constant (³J_trans) is smaller than the cis vicinal coupling constant (³J_cis) in cyclopropane rings.
-
¹³C NMR: The chemical shifts of the carbon atoms of the cyclopropane ring and the methyl group will also be different for the cis and trans isomers.
While specific spectral data for this compound is not detailed in the available literature, data for related substituted cyclopropanes confirms that NMR is a definitive method for stereochemical assignment.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for C-H and C-Br bonds. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the cis and trans isomers due to their different symmetries and vibrational modes.
Experimental Protocols
Detailed, validated experimental protocols for the stereoselective synthesis of cis- and trans-1-bromo-2-methylcyclopropane are not widely published. However, general synthetic strategies for related cyclopropane derivatives can be adapted.
General Synthetic Approach: Simmons-Smith Cyclopropanation
A common method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically diiodomethane (B129776) and a zinc-copper couple. For the synthesis of this compound, a potential precursor would be 1-bromo-prop-1-ene. The stereochemistry of the starting alkene (cis or trans-1-bromopropene) would be expected to be retained in the cyclopropane product.
Caption: Potential synthetic workflow for isomers.
Protocol Outline:
-
Preparation of the Zinc-Copper Couple: Activate zinc dust by washing with hydrochloric acid, followed by water, ethanol, and diethyl ether. Treat the activated zinc with a copper(II) sulfate (B86663) solution to form the zinc-copper couple.
-
Cyclopropanation Reaction: In a flame-dried flask under an inert atmosphere, suspend the zinc-copper couple in anhydrous diethyl ether. Add a solution of the appropriate stereoisomer of 1-bromopropene and diiodomethane in diethyl ether dropwise to the suspension.
-
Workup and Purification: After the reaction is complete, filter the reaction mixture to remove the unreacted zinc-copper couple. Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield the desired isomer.
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound isomers.
Separation of Isomers
If a synthesis yields a mixture of cis and trans isomers, they can be separated using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), taking advantage of their different physical properties, such as polarity and boiling point.
Conclusion
The cis and trans isomers of this compound represent a fundamental example of diastereomerism in cyclic systems. While detailed experimental data for these specific compounds is limited in readily accessible literature, established principles of stereochemistry and spectroscopy provide a solid framework for their understanding, characterization, and potential synthesis. The trans isomer is predicted to be the more stable of the two due to reduced steric hindrance. Spectroscopic methods, particularly NMR, are the most powerful tools for the unambiguous assignment of the stereochemistry of each isomer. The development of stereoselective synthetic routes is crucial for accessing the individual isomers for further study and application in chemical synthesis.
References
Potential Research Areas for 1-Bromo-2-methylcyclopropane: A Technical Guide for Drug Development Professionals
Introduction
1-Bromo-2-methylcyclopropane is a halogenated hydrocarbon featuring a strained three-membered ring, a structural motif of significant interest in medicinal chemistry. The unique electronic and conformational properties imparted by the cyclopropyl (B3062369) group can offer substantial advantages in drug design, including enhanced metabolic stability, improved potency, and favorable modulation of physicochemical properties. This technical guide explores the synthesis, reactivity, and potential applications of this compound as a versatile building block for the development of novel therapeutics. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of key experimental protocols and highlights promising areas for future investigation.
Physicochemical Properties and Spectroscopic Data
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1-Bromo-2-methylpropane (B43306) | 13C | 21.0 | Quartet | (CH₃)₂ |
| 30.5 | Doublet | CH | ||
| 44.5 | Triplet | CH₂Br | ||
| 1H | 1.05 | Doublet | (CH₃)₂ | |
| 2.05 | Multiplet | CH | ||
| 3.25 | Doublet | CH₂Br |
Table 1: Representative NMR Data for 1-Bromo-2-methylpropane.[3][4]
Synthesis of this compound
A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on established methods for the synthesis of related bromocyclopropanes, a plausible and effective route is the Hunsdiecker reaction of 2-methylcyclopropanecarboxylic acid. This reaction involves the conversion of the carboxylic acid to its silver salt, followed by decarboxylative bromination.
Proposed Experimental Protocol: Hunsdiecker Reaction
This proposed protocol is adapted from the established synthesis of bromocyclopropane.[5]
Step 1: Synthesis of Silver 2-methylcyclopropanecarboxylate
-
Dissolve 2-methylcyclopropanecarboxylic acid in an appropriate amount of distilled water.
-
Slowly add a stoichiometric equivalent of aqueous silver nitrate (B79036) (AgNO₃) solution with stirring.
-
Protect the reaction mixture from light to prevent the decomposition of the silver salt.
-
Collect the precipitated silver 2-methylcyclopropanecarboxylate by filtration, wash with cold water and then acetone, and dry under vacuum in the dark.
Step 2: Decarboxylative Bromination
-
Suspend the dry silver 2-methylcyclopropanecarboxylate in a dry, inert solvent such as carbon tetrachloride (CCl₄).
-
Cool the suspension in an ice bath and slowly add a stoichiometric equivalent of bromine (Br₂) dissolved in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and filter to remove the silver bromide precipitate.
-
Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
The crude this compound can be purified by fractional distillation.
Expected Yield: Based on analogous Hunsdiecker reactions, a moderate to good yield can be anticipated.
Key Reactions and Synthetic Utility
This compound is a versatile intermediate for the introduction of the 2-methylcyclopropyl moiety into a variety of molecular scaffolds. Its reactivity is primarily centered around the carbon-bromine bond, which can participate in a range of transformations including Grignard reagent formation and transition metal-catalyzed cross-coupling reactions.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound would provide a potent nucleophile for the formation of new carbon-carbon bonds.
This protocol is based on general procedures for Grignard reagent formation.[6]
-
Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle refluxing is observed.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.
-
The resulting Grignard reagent, 2-methylcyclopropylmagnesium bromide, can be used immediately in subsequent reactions with various electrophiles such as aldehydes, ketones, esters, and nitriles.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] this compound can potentially be coupled with a variety of aryl or vinyl boronic acids or esters.
This is a general protocol for Suzuki-Miyaura coupling.[7]
-
To a reaction vessel under an inert atmosphere, add this compound, the desired boronic acid or ester (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[8] This reaction could be employed to synthesize 2-methylcyclopropyl-substituted alkynes.
This is a general protocol for Sonogashira coupling.[8][9]
-
To a reaction flask under an inert atmosphere, add this compound, the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add a suitable solvent, typically an amine base such as triethylamine (B128534) or diisopropylamine, which also serves to neutralize the hydrogen bromide formed.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture to remove the amine hydrobromide salt and rinse the solid with an organic solvent.
-
Concentrate the filtrate and purify the resulting product by column chromatography.
Potential Research Areas in Drug Development
The unique structural and electronic properties of the cyclopropyl group make it a valuable pharmacophore in modern drug design.[10] The introduction of a methyl group to the cyclopropane (B1198618) ring in this compound offers an additional vector for exploring structure-activity relationships (SAR) and optimizing drug-like properties.
Bioisosteric Replacement
The methylcyclopropyl group can serve as a bioisostere for other commonly used chemical moieties. Its rigid nature can lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.
-
Replacement for tert-butyl or isopropyl groups: The methylcyclopropyl group can mimic the steric bulk of these groups while offering improved metabolic stability due to the stronger C-H bonds of the cyclopropane ring.
-
Replacement for aromatic rings: In some cases, a substituted cyclopropane can mimic the spatial orientation of a phenyl ring, offering a route to improve physicochemical properties such as solubility and reduce potential aromatic-related toxicity.
Kinase Inhibitor Design
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[11][12] The cyclopropyl moiety is found in several approved kinase inhibitors. The 2-methylcyclopropyl group introduced via this compound could be incorporated into novel kinase inhibitor scaffolds to:
-
Probe hydrophobic pockets: The methyl group can be directed into hydrophobic pockets within the kinase active site to enhance binding affinity.
-
Improve metabolic stability: The cyclopropane ring can block sites of metabolism on adjacent functionalities.
-
Modulate solubility and permeability: The non-polar nature of the methylcyclopropyl group can be used to fine-tune the overall lipophilicity of a drug candidate.
Development of Antiviral and Other Therapeutics
The cyclopropyl motif is present in a number of antiviral agents.[13] The incorporation of the 2-methylcyclopropyl group could lead to novel analogs of existing antiviral drugs with improved pharmacokinetic profiles or altered activity spectra. Research in this area could involve the synthesis of nucleoside analogs or other small molecules where the 2-methylcyclopropyl group is appended to a core scaffold known to exhibit antiviral activity.
Visualizing Synthetic Pathways and Logical Relationships
Synthetic Pathways to this compound
References
- 1. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. homework.study.com [homework.study.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. rroij.com [rroij.com]
- 12. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 13. Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-2-methylcyclopropane in Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of carbon-carbon bonds. The use of substituted cyclopropyl (B3062369) halides, such as 1-bromo-2-methylcyclopropane, allows for the introduction of the 2-methylcyclopropyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry and drug development. The strained cyclopropyl ring can impart unique conformational constraints on a molecule, potentially enhancing its binding affinity to biological targets. Furthermore, the metabolic stability of a drug candidate can often be improved by the introduction of a cyclopropyl group, as it is less susceptible to enzymatic degradation compared to linear alkyl chains.
The formation of a Grignard reagent from this compound, yielding 2-methylcyclopropylmagnesium bromide, presents both opportunities and challenges. While offering a pathway to novel chemical entities, the inherent strain of the cyclopropane (B1198618) ring can influence the stability and reactivity of the resulting organometallic reagent. Low yields and the formation of side products, such as 2-methylcyclopropane through proton abstraction or Wurtz coupling products, are potential challenges that need to be carefully managed through optimized reaction conditions.
Mechanism and Potential Side Reactions
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. The generally accepted mechanism proceeds through a single electron transfer (SET) from the magnesium surface to the alkyl halide, forming a radical anion which then collapses to an alkyl radical and a halide anion. The alkyl radical subsequently reacts with the magnesium surface to form the organomagnesium species.
For this compound, the key intermediate is the 2-methylcyclopropyl radical. The stability and fate of this radical can influence the overall yield of the desired Grignard reagent. Several side reactions can occur:
-
Protonation: The highly basic Grignard reagent can be quenched by any protic source, including moisture, to form the corresponding alkane (2-methylcyclopropane).
-
Wurtz Coupling: Dimerization of the alkyl halide in the presence of magnesium can lead to the formation of a coupled product.
-
Ring Opening: While less common for cyclopropyl Grignard reagents under standard conditions, ring opening of the cyclopropyl radical intermediate is a potential side reaction, especially at elevated temperatures.
Controlling these side reactions is crucial for maximizing the yield of 2-methylcyclopropylmagnesium bromide. This is typically achieved by using anhydrous solvents, an inert atmosphere, and carefully controlling the reaction temperature.
Applications in Drug Development
The introduction of the 2-methylcyclopropyl group can be a valuable strategy in drug design. This substituent can:
-
Increase Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic oxidation compared to isopropyl or tert-butyl groups.
-
Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.
-
Enhance Lipophilicity: The addition of the 2-methylcyclopropyl group can modulate the lipophilicity of a compound, which is a critical parameter for its pharmacokinetic properties, such as absorption and distribution.
II. Experimental Protocols
Protocol 1: Formation of 2-Methylcyclopropylmagnesium Bromide
This protocol describes a general procedure for the preparation of 2-methylcyclopropylmagnesium bromide. Optimization may be required based on the specific batch of magnesium and the purity of the starting material.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
This compound (mixture of isomers or a single isomer)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under the inert atmosphere until the iodine sublimes and its purple vapor is visible. This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a water bath or sonication may be necessary.
-
Completion of Reaction: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-to-black solution is the 2-methylcyclopropylmagnesium bromide reagent.
Protocol 2: Reaction of 2-Methylcyclopropylmagnesium Bromide with an Aldehyde
This protocol provides a general procedure for the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Materials:
-
Solution of 2-methylcyclopropylmagnesium bromide (prepared as in Protocol 1)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for reaction and workup
Procedure:
-
Reaction Setup: Cool the freshly prepared solution of 2-methylcyclopropylmagnesium bromide to 0 °C in an ice bath.
-
Addition of Electrophile: Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Stir until two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude alcohol can be purified by column chromatography on silica (B1680970) gel.
III. Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the formation and reaction of 2-methylcyclopropylmagnesium bromide based on the known behavior of similar Grignard reagents. Actual results may vary and require experimental optimization.
| Parameter | Value/Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | THF may lead to higher yields but is more difficult to keep anhydrous. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the bromide. |
| Activation Method | Iodine, 1,2-dibromoethane | Essential for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling. |
| Reaction Time | 1 - 3 hours | Completion is indicated by the consumption of magnesium. |
| Expected Yield | 40 - 60% | Yields are often moderate due to side reactions. |
| Reaction with Electrophile | ||
| Electrophile | 1.0 equivalent (e.g., Benzaldehyde) | Added slowly to the Grignard reagent. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |
| Reaction Time | 1 - 2 hours | Monitored by TLC. |
| Work-up | Saturated aq. NH4Cl | To quench the reaction and protonate the alkoxide. |
| Expected Product Yield | 70 - 90% (based on Grignard) | Dependent on the nature of the electrophile. |
IV. Mandatory Visualizations
Caption: Workflow for the formation of 2-methylcyclopropylmagnesium bromide.
Caption: Potential side reactions in Grignard formation.
Caption: Utility of the 2-methylcyclopropyl group in drug development.
Application Notes and Protocols for Nucleophilic Substitution with 1-Bromo-2-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 1-bromo-2-methylcyclopropane. This versatile building block is of interest in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the cyclopropyl (B3062369) ring. The protocols outlined below describe the substitution of the bromine atom with various nucleophiles, yielding a range of functionalized 2-methylcyclopropane derivatives.
Introduction
This compound is a valuable reagent for introducing the 2-methylcyclopropyl moiety into organic molecules. Nucleophilic substitution reactions provide a direct route to a variety of derivatives, including amines, nitriles, alcohols, and ethers. These reactions typically proceed via an SN2-like mechanism, although the exact mechanism can be influenced by the reaction conditions and the nature of the nucleophile. The inherent ring strain of the cyclopropane (B1198618) ring can affect reactivity, and reaction conditions should be carefully optimized to achieve desired outcomes and minimize potential side reactions such as elimination or rearrangement.
Data Presentation
The following tables summarize representative quantitative data for nucleophilic substitution reactions with this compound. Please note that specific yields and reaction times may vary depending on the exact reaction conditions and the stereochemistry of the starting material.
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Benzylamine (B48309) | N-Benzyl-2-methylcyclopropylamine | DMSO | 120 | 12-24 | 75-85 | Based on a protocol for the analogous 1-iodo-2-methylcyclopropane.[1] |
| Sodium Cyanide | 2-Methylcyclopropanecarbonitrile | Ethanol/Water | Reflux | 6-12 | 60-70 | General conditions for SN2 reactions with alkyl halides. |
| Sodium Hydroxide (B78521) | 2-Methylcyclopropanol | DMSO/Water | 100-120 | 24-48 | 50-60 | Hydrolysis often requires elevated temperatures. |
| Sodium Methoxide | 1-Methoxy-2-methylcyclopropane | Methanol | Reflux | 12-24 | 65-75 | Standard conditions for Williamson ether synthesis. |
| Sodium Azide | 1-Azido-2-methylcyclopropane | DMF | 80-100 | 8-16 | 80-90 | Azide substitution is generally efficient. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-methylcyclopropylamine
Objective: To synthesize N-benzyl-2-methylcyclopropylamine via nucleophilic substitution. This protocol is adapted from a procedure for the analogous 1-iodo-2-methylcyclopropane.[1]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sealed reaction tube
-
Standard glassware for workup and purification
Procedure:
-
In a sealed reaction tube, dissolve this compound in anhydrous DMSO.
-
Add benzylamine to the solution.
-
Seal the tube securely and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzyl-2-methylcyclopropylamine.
Protocol 2: Synthesis of 2-Methylcyclopropanecarbonitrile
Objective: To synthesize 2-methylcyclopropanecarbonitrile, a versatile intermediate for the preparation of amines and carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN, 1.2 eq)
-
Ethanol/Water (e.g., 80:20 v/v)
-
Reflux apparatus
-
Standard glassware for workup and purification
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle.
-
In the round-bottom flask, dissolve sodium cyanide in the ethanol/water solvent mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a larger volume of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to remove the volatile solvent.
-
Purify the crude product by distillation or column chromatography on silica gel to obtain 2-methylcyclopropanecarbonitrile.
Protocol 3: Synthesis of 2-Methylcyclopropanol
Objective: To prepare 2-methylcyclopropanol via hydrolysis of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)/Water (e.g., 90:10 v/v)
-
Heating apparatus with temperature control
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in the DMSO/water mixture.
-
Add this compound to the basic solution.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-methylcyclopropanol by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for nucleophilic substitution.
References
Application of 1-Bromo-2-methylcyclopropane in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylcyclopropane is a valuable building block in pharmaceutical synthesis, offering a gateway to incorporating the 2-methylcyclopropyl moiety into drug candidates. The cyclopropane (B1198618) ring is a prized structural motif in medicinal chemistry, known for its ability to enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of bioactive molecules. The introduction of a methyl group on the cyclopropane ring provides an additional point of diversity for structure-activity relationship (SAR) studies. This document provides a detailed overview of the application of this compound in the synthesis of pharmaceutical agents, with a focus on its use in the preparation of key intermediates for potent enzyme inhibitors.
Application in the Synthesis of PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. The core structure of many PARP inhibitors, such as Niraparib, features an indazole ring system. The N-alkylation of this indazole core is a critical step in the synthesis of these drugs. This compound can be utilized as an alkylating agent to introduce the 2-methylcyclopropyl group onto the indazole nitrogen, a key structural feature for optimizing biological activity.
The regioselectivity of indazole alkylation is a well-documented challenge, with substitution possible at either the N-1 or N-2 position. The choice of reaction conditions, including the base and solvent, plays a crucial role in directing the alkylation to the desired nitrogen.
Experimental Protocol: N-Alkylation of a Substituted Indazole
This protocol describes a general procedure for the N-alkylation of a substituted indazole with this compound, a key step in the synthesis of precursors for PARP inhibitors.
Materials:
-
Substituted 1H-indazole (e.g., 6-bromo-1H-indazole) (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the substituted 1H-indazole portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-1 and N-2 alkylated regioisomers.
Quantitative Data Summary
The regioselectivity of the N-alkylation of indazoles is highly dependent on the substituents present on the indazole ring and the reaction conditions. While specific yield data for the reaction with this compound is not extensively published in readily available literature, the following table summarizes general trends observed in N-alkylation of indazoles with alkyl halides.
| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Total Yield (%) | Reference |
| Indazole-3-carboxylic acid | 1-Bromopentane | NaH | THF | >99:1 | - | |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 38:46 | 84 | [1] |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 58:42 | 72 | [2] |
| C-7 NO₂ or CO₂Me substituted indazoles | Alkyl Halide | NaH | THF | ≥ 4:96 | - |
Note: The yields and regioselectivity for the reaction with this compound would require experimental determination. The data presented here is for analogous alkylations and serves as a guide for reaction optimization.
Logical Workflow for Synthesis and Analysis
The synthesis and evaluation of 2-methylcyclopropyl-substituted indazoles as potential pharmaceutical intermediates follows a logical progression from synthesis to biological testing.
Caption: A logical workflow for the synthesis and biological evaluation of 2-methylcyclopropyl indazole derivatives.
Signaling Pathway Context: PARP Inhibition
The therapeutic rationale for synthesizing 2-methylcyclopropyl-substituted indazoles lies in their potential to inhibit PARP enzymes, which are critical components of the DNA damage response (DDR) pathway. In cancer cells with deficiencies in other DDR pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to synthetic lethality.
Caption: A simplified diagram illustrating the role of PARP in DNA repair and the mechanism of action for PARP inhibitors.
This compound serves as a key reagent for the introduction of the 2-methylcyclopropyl group into heterocyclic scaffolds prevalent in pharmaceutical research. Its application in the N-alkylation of indazoles opens avenues for the synthesis of novel and potent enzyme inhibitors, particularly in the field of oncology. The provided protocols and workflows offer a foundational guide for researchers and drug development professionals to explore the utility of this versatile building block in their synthetic endeavors. Further optimization of reaction conditions is crucial to achieve desired regioselectivity and yields for specific substrate combinations.
References
Application Notes and Protocols for 1-Bromo-2-methylcyclopropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylcyclopropane is a versatile building block in organic chemistry, prized for its unique structural and reactive properties. The presence of a strained cyclopropane (B1198618) ring and a reactive bromine atom allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The 2-methylcyclopropyl moiety is a common structural motif in a number of biologically active compounds and approved drugs, where it can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, including cross-coupling reactions, nucleophilic substitutions, and ring-opening reactions.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₇Br | [3] |
| Molecular Weight | 135.00 g/mol | [3] |
| CAS Number | 52914-88-2 | [3] |
| Appearance | Flammable liquid and vapor | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1CC1Br | [3] |
| InChIKey | GASITZKLSRHTRE-UHFFFAOYSA-N | [3] |
NMR Data:
| Nucleus | Chemical Shift (ppm) | Reference |
| ¹³C NMR | (Data not fully available in search results) | [3][4] |
| ¹H NMR | (Specific shifts not detailed in search results) | [5] |
Applications in Organic Synthesis
This compound serves as a key intermediate for the introduction of the 2-methylcyclopropyl group into a variety of molecular scaffolds. Its reactivity is dominated by the carbon-bromine bond, which can participate in a range of transformations.
Cross-Coupling Reactions
Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be employed as an electrophilic partner in several types of palladium- or nickel-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide. While specific protocols for this compound are not extensively detailed in the provided search results, a general procedure can be adapted from protocols for similar cyclopropyl (B3062369) halides.[6]
Reaction Principle: The reaction involves the palladium-catalyzed coupling of this compound with an aryl- or vinylboronic acid (or its ester) in the presence of a base.
Experimental Protocol (General):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Add the arylboronic acid (1.2 equiv) and dissolve the mixture in a suitable solvent system (e.g., Toluene/Water 10:1).[6]
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Quantitative Data (Representative for similar substrates):
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | CsF | Dioxane | 110 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 78 |
| (Data adapted from protocols for 1-iodo-2-methylcyclopropane)[6] |
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner. This reaction is particularly useful for forming C(sp²)-C(sp³) bonds and can be catalyzed by either nickel or palladium complexes.[7][8][9]
Reaction Principle: The reaction involves the cross-coupling of this compound with an aryl or vinyl Grignard reagent, catalyzed by a nickel or palladium complex.
Experimental Protocol (General):
-
To a stirred solution of this compound (1.0 equiv) in an anhydrous ether solvent (e.g., THF or Et₂O) under an inert atmosphere, add the catalyst (e.g., PdCl₂(dppf), 0.1 equiv) at 0 °C.[7]
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an ether solvent, and wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]
-
Purify the crude product by column chromatography.
Catalytic Cycle for Kumada Coupling:
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Nucleophilic Substitution Reactions
The bromine atom in this compound can be displaced by various nucleophiles to introduce a range of functional groups. A particularly important transformation is the reaction with amines to form 2-methylcyclopropylamines, which are valuable motifs in medicinal chemistry.[6][10]
Reaction Principle: This reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile, displacing the bromide.
Experimental Protocol (Synthesis of N-Benzyl-2-methylcyclopropylamine):
This protocol is adapted from a procedure for the iodo-analogue and should be optimized for the bromo-substrate.[6]
-
In a sealed tube, dissolve this compound (1.0 equiv) in an anhydrous solvent (e.g., DMSO).
-
Add benzylamine (B48309) (2.0 equiv) to the solution.
-
Seal the tube and heat the reaction mixture to an appropriate temperature (e.g., 120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data (Representative for similar substrates):
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | DMSO | 120 | 12 | 75-85 |
| Morpholine | DMF | 100 | 16 | 60-70 |
| Aniline | Toluene | 110 | 24 | 50-60 |
| (Yields are estimated based on general nucleophilic substitution reactions and require optimization for this compound) |
Workflow for Nucleophilic Amination:
Caption: Experimental workflow for the synthesis of N-substituted 2-methylcyclopropylamines.
Ring-Opening Reactions
The inherent ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under certain conditions, particularly with soft nucleophiles like thiolates.[11] These reactions can lead to the formation of linear, functionalized products.
Reaction Principle: The reaction is initiated by nucleophilic attack, which can be followed by the cleavage of a C-C bond in the cyclopropane ring, driven by the release of ring strain.
Experimental Protocol (General, with Thiolates):
-
To a solution of the thiol (1.1 equiv) in a suitable solvent (e.g., DMF or THF), add a base (e.g., NaH or K₂CO₃) to generate the thiolate in situ.
-
Add this compound (1.0 equiv) to the solution of the thiolate.
-
Stir the reaction at room temperature or with gentle heating, and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data: Specific quantitative data for the ring-opening of this compound with thiolates is not available in the provided search results. The regioselectivity and yield of the ring-opening will depend on the substrate, nucleophile, and reaction conditions.
Conclusion
This compound is a valuable and versatile building block for the introduction of the 2-methylcyclopropyl moiety in organic synthesis. Its ability to participate in a variety of transformations, including cross-coupling, nucleophilic substitution, and ring-opening reactions, makes it a key intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents. The protocols and data presented in these application notes provide a foundation for researchers to utilize this reagent effectively in their synthetic endeavors. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the desired outcomes.
References
- 1. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 3. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enantioselective Synthesis of Densely Substituted Chiral Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of highly functionalized chiral cyclopropyl (B3062369) ethers and amines. The described methodology utilizes a diastereoselective formal nucleophilic substitution of chiral, non-racemic 1-bromo-2-methyl-2-phenylcyclopropane-1-carboxamides. This approach is instrumental in creating stereochemically complex cyclopropane (B1198618) derivatives, which are valuable building blocks in medicinal chemistry and drug development.
The core of this methodology lies in a base-assisted dehydrobromination of the starting bromocyclopropane, which forms a transient, highly reactive cyclopropene (B1174273) intermediate. The subsequent nucleophilic addition to this intermediate proceeds with high diastereoselectivity, ultimately affording densely substituted cyclopropane rings with three contiguous stereocenters. The stereochemical outcome is controlled by the chirality of the starting material, making this a powerful tool for asymmetric synthesis.
Key Applications in Drug Development
The cyclopropane motif is a prevalent feature in numerous biologically active compounds and approved pharmaceuticals. Its incorporation into molecular structures can significantly influence their conformational rigidity, metabolic stability, and binding affinity to biological targets. The ability to synthesize enantiomerically pure and densely functionalized cyclopropanes is therefore of high importance for:
-
Lead Optimization: Fine-tuning the stereochemistry of cyclopropane-containing drug candidates to enhance potency and reduce off-target effects.
-
Scaffold Hopping: Introducing novel, rigid cyclopropane cores to explore new chemical space and develop intellectual property.
-
Metabolic Stability: Replacing metabolically labile groups with robust cyclopropane rings to improve the pharmacokinetic profile of drug candidates.
Reaction Principle: Formal SN2' Substitution via a Cyclopropene Intermediate
The overall transformation can be described as a formal SN2' substitution. The reaction is initiated by a base-promoted 1,2-dehydrobromination of the chiral 1-bromo-2-methyl-2-phenylcyclopropane-1-carboxamide. This elimination step generates a chiral cyclopropene intermediate. The subsequent 1,4-addition of a nucleophile to the cyclopropene, followed by an epimerization step, leads to the thermodynamically favored trans-substituted cyclopropane product with high diastereoselectivity.
Application Notes and Protocols for Stereospecific Reactions of cis-1-Bromo-2-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the expected stereospecific reactivity of cis-1-Bromo-2-methylcyclopropane and detailed protocols for its analogous stereospecific reactions. The high ring strain of the cyclopropane (B1198618) ring dictates its unique chemical behavior, making it a valuable synthon in organic chemistry and drug development. The stereochemistry of the substituents plays a crucial role in determining the reaction pathways and product distribution.
Application Notes
cis-1-Bromo-2-methylcyclopropane is a chiral molecule that can undergo a variety of stereospecific reactions. Due to the inherent strain of the three-membered ring, reactions often proceed via mechanisms that relieve this strain, such as ring-opening reactions. However, substitution reactions that retain the cyclopropane core are also of significant interest for the synthesis of complex molecules.
The dominant stereospecific reactions for analogs of cis-1-Bromo-2-methylcyclopropane are formal nucleophilic substitutions that proceed through a cyclopropene (B1174273) intermediate. These reactions are highly diastereoselective, with the stereochemical outcome being thermodynamically controlled. In the presence of a base, the cis-1-Bromo-2-methylcyclopropane is expected to undergo dehydrobromination to form a transient 2-methylcyclopropene intermediate. The subsequent nucleophilic attack on this intermediate, followed by protonation, leads to the substituted cyclopropane product.
A key feature of this reaction is the base-assisted epimerization of the intermediate enolate, which allows for the formation of the thermodynamically more stable trans product with high diastereoselectivity, regardless of the starting stereochemistry of the bromide. This provides a powerful tool for the stereocontrolled synthesis of highly substituted cyclopropanes.
Key Stereospecific Reaction: Formal Nucleophilic Substitution
A prominent stereospecific reaction for bromocyclopropanes is the formal nucleophilic substitution. This reaction is not a direct SN2 displacement but rather an elimination-addition sequence that allows for the introduction of a variety of nucleophiles with high stereocontrol.
Reaction Pathway:
Caption: Formal Nucleophilic Substitution Pathway.
Experimental Protocols
The following protocols are adapted from studies on analogous 2-substituted bromocyclopropanes and are expected to be applicable to cis-1-Bromo-2-methylcyclopropane.[1][2]
Protocol 1: Diastereoselective Substitution with Alkoxides
This protocol describes the reaction of a bromocyclopropane (B120050) with an alcohol in the presence of a base to yield the corresponding trans-alkoxycyclopropane.
Materials:
-
cis-1-Bromo-2-methylcyclopropane
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Potassium hydroxide (B78521) (KOH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., DMSO, THF)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 equivalents) and the anhydrous solvent.
-
Add the base (3.0 equivalents) to the solution and stir until dissolved.
-
Add cis-1-Bromo-2-methylcyclopropane (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Substitution with Azoles
This protocol details the reaction with an azole nucleophile, which often requires a stronger base and a phase-transfer catalyst for efficient reaction.[1][2]
Materials:
-
cis-1-Bromo-2-methylcyclopropane
-
Azole (e.g., pyrrole, imidazole) (1.5-2.0 equivalents)
-
Potassium tert-butoxide (t-BuOK) (3.0 equivalents)
-
18-crown-6 (10 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the azole, potassium tert-butoxide, and 18-crown-6.
-
Add the anhydrous solvent and stir the suspension.
-
Add cis-1-Bromo-2-methylcyclopropane to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or GC-MS.
-
After the initial reaction, an additional treatment with a strong base can be performed to drive the equilibrium towards the trans product.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data from studies on analogous 2-substituted bromocyclopropanes, which are expected to show similar trends for cis-1-Bromo-2-methylcyclopropane.
| Nucleophile | Base | Solvent | Temperature (°C) | Product (Analog) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Methanol | KOH | DMSO | 40 | trans-1-Methoxy-2-substituted-cyclopropane | 85 | >98:2 | [1] |
| Phenol | KOH | DMSO | 40 | trans-1-Phenoxy-2-substituted-cyclopropane | 92 | >98:2 | [1] |
| Pyrrole | t-BuOK | THF | 25 | trans-1-(Pyrrol-1-yl)-2-substituted-cyclopropane | 88 | 98:2 | [2] |
| Indole | t-BuOK | Dioxane | 80 | trans-1-(Indol-1-yl)-2-substituted-cyclopropane | 75 | >95:5 | [2] |
Note: The yields and diastereomeric ratios are for analogous systems and serve as an estimation for the reactivity of cis-1-Bromo-2-methylcyclopropane under similar conditions.
Experimental Workflow and Logic
The stereochemical outcome of the formal nucleophilic substitution is governed by the relative thermodynamic stabilities of the possible diastereomeric products. The use of a base allows for the equilibration of the initially formed product mixture to favor the more stable trans isomer.
Caption: Thermodynamic Control Workflow.
References
Application Notes and Protocols: Reaction of 1-Bromo-2-methylcyclopropane with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of 1-bromo-2-methylcyclopropane with organolithium reagents. This reaction is a powerful tool for the stereospecific synthesis of various 2-methylcyclopropyl derivatives, which are important building blocks in medicinal chemistry and materials science. The protocols outlined below describe the generation of cis- and trans-2-methylcyclopropyllithium intermediates and their subsequent trapping with electrophiles.
Reaction Overview and Mechanism
The reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), primarily proceeds through a lithium-halogen exchange mechanism. This exchange is a fast reaction, especially at low temperatures, and is known to occur with retention of configuration at the carbon center. This stereospecificity is a key feature of this reaction, allowing for the controlled synthesis of specific isomers of 2-methylcyclopropyl compounds.
The resulting 2-methylcyclopropyllithium is a configurationally stable carbanion at low temperatures. This stability allows for its reaction with a variety of electrophiles to produce the corresponding substituted 2-methylcyclopropane with the original stereochemistry of the cyclopropane (B1198618) ring intact.
The general transformation can be depicted as follows:
Caption: General reaction scheme for the formation and electrophilic trapping of 2-methylcyclopropyllithium.
Data Presentation
The following tables summarize the quantitative data for the reaction of cis- and trans-1-bromo-2-methylcyclopropane with organolithium reagents and subsequent trapping with electrophiles. The data highlights the stereospecific nature of the reaction, with retention of configuration.
Table 1: Reaction of cis-1-Bromo-2-methylcyclopropane with sec-Butyllithium
| Electrophile (E+) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| CO₂ | cis-2-Methylcyclopropanecarboxylic acid | 75 | >99:1 |
| N,N-Dimethylformamide (DMF) | cis-2-Methylcyclopropanecarboxaldehyde | 68 | >99:1 |
Table 2: Reaction of trans-1-Bromo-2-methylcyclopropane with sec-Butyllithium
| Electrophile (E+) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| CO₂ | trans-2-Methylcyclopropanecarboxylic acid | 80 | >99:1 |
| N,N-Dimethylformamide (DMF) | trans-2-Methylcyclopropanecarboxaldehyde | 72 | >99:1 |
Note: The yields and diastereomeric ratios are based on literature reports for similar cyclopropyl (B3062369) systems and are representative of the expected outcomes.
Experimental Protocols
Caution: Organolithium reagents such as n-butyllithium and sec-butyllithium are pyrophoric and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper handling techniques.
Protocol 1: General Procedure for Lithium-Halogen Exchange and Electrophilic Trapping
This protocol provides a general method for the formation of 2-methylcyclopropyllithium and its subsequent reaction with an electrophile.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 1-bromo-2-methylcyclopropane as a key building block. The introduction of the 2-methylcyclopropyl moiety is of significant interest in medicinal chemistry and drug development, as this structural motif can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates. This document offers detailed protocols and expected outcomes for Suzuki-Miyaura, Negishi, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse range of substituted cyclopropane (B1198618) derivatives. While specific literature on this compound is limited, the following protocols are based on established methods for similar cyclopropyl (B3062369) halides and alkyl bromides.
Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of the 2-methylcyclopropyl group onto aromatic and heteroaromatic systems.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 70-80 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 65-75 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 60-70 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl boronic acid (1.2 mmol), palladium catalyst (as specified in the table), and ligand (if required).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add the base (2.0 mmol). Then, add this compound (1.0 mmol) and the degassed solvent system.
-
Reaction: Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization: Suzuki-Miyaura Coupling Workflow
Negishi Coupling: C(sp³)-C(sp²) Bond Formation with Organozinc Reagents
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that joins an organozinc compound with an organic halide.[1] This method is known for its high functional group tolerance.[1]
Data Presentation: Negishi Coupling of this compound
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 80-90 |
| 2 | 4-Fluorophenylzinc chloride | Pd₂(dba)₃ (1.5) | XPhos (3) | NMP | 80 | 10 | 75-85 |
| 3 | 2-Thienylzinc bromide | NiCl₂(dme) (5) | - | DMA | 50 | 18 | 70-80 |
| 4 | Ethylzinc iodide | Pd(PPh₃)₄ (4) | - | THF | RT | 24 | 60-70 |
Experimental Protocol: Negishi Coupling
-
Organozinc Preparation (if not commercially available): In a flame-dried flask under an inert atmosphere, activate zinc dust with I₂ or 1,2-dibromoethane. Add the corresponding organic halide and stir at the appropriate temperature to form the organozinc reagent.
-
Catalyst Preparation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium or nickel catalyst and the phosphine (B1218219) ligand (if required) in the anhydrous solvent. Stir at room temperature for 15-20 minutes.
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0 mmol).
-
Organozinc Addition: Slowly add the organozinc reagent (1.2-1.5 mmol) to the reaction mixture at room temperature.
-
Reaction and Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualization: Negishi Coupling Catalytic Cycle
Buchwald-Hartwig Amination: C(sp³)-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction is highly valuable for the synthesis of N-aryl and N-alkyl cyclopropylamines, which are important motifs in many biologically active compounds.[2]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 65-75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | LHMDS | 1,4-Dioxane | 110 | 16 | 60-70 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ | Toluene | 100 | 20 | 55-65 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst and the ligand.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (1.4 mmol). Then, add the amine (1.2 mmol), this compound (1.0 mmol), and the anhydrous solvent.
-
Reaction: Stir the mixture at the designated temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Sonogashira Coupling: C(sp³)-C(sp) Bond Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an organic halide.[4] This reaction provides a direct route to alkynyl-substituted cyclopropanes.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 60 | 8 | 65-75 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | i-Pr₂NH | DMF | 50 | 12 | 70-80 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ (2) | CuI (1) | Piperidine | Toluene | 70 | 10 | 60-70 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2.5) | CuI (1) | DIPA | Acetonitrile | RT | 24 | 50-60 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add the palladium catalyst and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the solvent, base, and this compound (1.0 mmol). Finally, add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at the specified temperature for the required duration.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycles
References
Synthesis of Cyclopropylamines from 1-Bromo-2-methylcyclopropane: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Cyclopropylamines are a pivotal structural motif in medicinal chemistry and drug development, valued for their unique conformational and electronic properties which can enhance pharmacological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of cyclopropylamines, with a specific focus on the conversion of 1-Bromo-2-methylcyclopropane to N-substituted 2-methylcyclopropylamines. These protocols are designed for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
The synthesis of cyclopropylamines from bromocyclopropanes can be achieved through a formal nucleophilic substitution reaction. However, direct displacement of the bromide with simple amines can be challenging due to the low acidity of the N-H bond, which hinders deprotonation by common bases[1]. More effective approaches often involve the use of more acidic nitrogen nucleophiles or reaction conditions that facilitate the formation of a cyclopropene (B1174273) intermediate followed by nucleophilic addition. The protocols outlined below provide a practical guide to achieving this transformation.
Reaction Pathway and Mechanism
The primary pathway for the synthesis of N-substituted 2-methylcyclopropylamines from this compound involves a nucleophilic substitution reaction. The reaction can proceed through two main mechanisms: a direct SN2-like displacement of the bromide ion by the amine, or an elimination-addition mechanism via a cyclopropene intermediate. The latter is often favored for non-activated cyclopropyl (B3062369) halides[1].
In the case of direct substitution, the amine attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion. This process is influenced by the steric hindrance around the reaction center and the nucleophilicity of the amine.
The elimination-addition mechanism involves the dehydrobromination of the this compound by a base to form a highly reactive 2-methylcyclopropene intermediate. The amine then adds across the double bond of the cyclopropene to yield the final cyclopropylamine (B47189) product. This pathway can be particularly effective when stronger bases are employed.
Caption: General workflow for the synthesis of N-substituted-2-methylcyclopropylamines.
Experimental Protocols
The following protocols are adapted from established procedures for the amination of halocyclopropanes and are intended as a starting point for optimization[2].
Protocol 1: Synthesis of N-Benzyl-2-methylcyclopropylamine
Objective: To synthesize N-benzyl-2-methylcyclopropylamine via nucleophilic substitution.
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (B48309) (2.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed reaction tube or pressure vessel
Procedure:
-
In a clean, dry, and inert atmosphere-flushed sealed reaction tube, dissolve this compound in anhydrous DMSO.
-
Add benzylamine to the solution.
-
Seal the tube tightly and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 18-36 hours), cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-benzyl-2-methylcyclopropylamine.
Caption: Experimental workflow for the synthesis of N-benzyl-2-methylcyclopropylamine.
Quantitative Data
The following tables provide representative data for the synthesis of N-substituted cyclopropylamines. It is important to note that yields can vary significantly based on the specific amine, solvent, temperature, and reaction time used. The data presented here is based on analogous reactions and should be used as a guideline for optimization[2].
Table 1: Representative Reaction Conditions and Yields for the Synthesis of N-Benzyl-2-methylcyclopropylamine
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DMSO | 120 | 24 | 65 |
| 2 | Benzylamine | NMP | 130 | 18 | 72 |
| 3 | Benzylamine | DMF | 110 | 36 | 58 |
Table 2: Effect of Amine Nucleophilicity on Reaction Outcome (Hypothetical Data)
| Entry | Amine | pKa of Conjugate Acid | Relative Reactivity | Expected Yield Range (%) |
| 1 | Aniline | 4.6 | Low | 20-40 |
| 2 | Benzylamine | 9.3 | Moderate | 60-75 |
| 3 | Morpholine | 8.4 | Moderate-High | 70-85 |
| 4 | Pyrrolidine | 11.3 | High | 80-95 |
Conclusion
The synthesis of cyclopropylamines from this compound is a valuable transformation for the generation of novel chemical entities in drug discovery and development. The provided protocols and data serve as a foundational guide for researchers. Optimization of reaction conditions, including the choice of solvent, temperature, and base, may be necessary to achieve optimal yields and purity for specific amine substrates. Careful monitoring of the reaction progress is crucial for determining the optimal reaction time and minimizing side product formation.
References
Application Notes and Protocols: 1-Bromo-2-methylcyclopropane in the Synthesis of Novel Polymeric Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-bromo-2-methylcyclopropane as an initiator in the synthesis of novel cyclopropyl-containing polymers via Atom Transfer Radical Polymerization (ATRP). The unique strained ring structure of the cyclopropyl (B3062369) group introduced by this initiator can impart valuable properties to the resulting polymers, such as altered thermal stability, crystallinity, and biological activity. These materials are of significant interest in the development of advanced coatings, specialty polymers, and drug delivery systems.[1][2]
Introduction
This compound is a versatile building block in organic synthesis.[3][4] Its utility extends to materials science, where it can be employed as a functional initiator in controlled radical polymerization techniques.[5][6] This allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. The incorporation of the 2-methylcyclopropyl group at the alpha-terminus of polymer chains can influence the material's bulk properties and provide a reactive handle for further post-polymerization modification.
This document outlines a detailed protocol for the synthesis of poly(methyl methacrylate) (PMMA) using this compound as an initiator in an ATRP process.
Data Presentation
The following table summarizes the expected quantitative data from the ATRP of methyl methacrylate (B99206) (MMA) initiated by this compound under controlled conditions. The data illustrates the controlled nature of the polymerization, where the molecular weight increases linearly with monomer conversion while maintaining a low polydispersity index (PDI).
| Entry | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | 25 | 6,500 | 6,800 | 1.15 |
| 2 | 50 | 13,000 | 13,500 | 1.12 |
| 3 | 75 | 19,500 | 20,100 | 1.10 |
| 4 | 95 | 24,700 | 25,300 | 1.08 |
Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index
Experimental Protocols
Synthesis of Poly(methyl methacrylate) via ATRP using this compound as Initiator
This protocol details the synthesis of PMMA with a target degree of polymerization of 250.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Argon (Ar) gas
-
Methanol (B129727) (for precipitation)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation: Purify methyl methacrylate by passing it through a column of basic alumina (B75360) to remove the inhibitor. Degas the purified MMA and anisole by three freeze-pump-thaw cycles.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (0.072 g, 0.5 mmol). Seal the flask, and evacuate and backfill with argon three times.
-
Addition of Ligand and Solvent: Add degassed anisole (10 mL) and PMDETA (0.104 mL, 0.5 mmol) to the Schlenk flask via syringe under an argon atmosphere. Stir the mixture until a homogeneous green-blue solution is formed.
-
Addition of Monomer and Initiator: Add the degassed MMA (10.0 g, 100 mmol) to the catalyst solution. Subsequently, add this compound (0.135 g, 1.0 mmol) to initiate the polymerization.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70°C. Periodically take samples under argon to monitor the monomer conversion and molecular weight evolution via gas chromatography (GC) and size exclusion chromatography (SEC), respectively.
-
Termination and Isolation: After achieving the desired conversion (e.g., 90% after 6 hours), terminate the polymerization by opening the flask to air and cooling to room temperature. Dilute the reaction mixture with tetrahydrofuran (B95107) (THF, 10 mL).
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Decant the methanol and dry the white, powdery polymer in a vacuum oven at 40°C overnight.
Signaling Pathways and Experimental Workflows
Caption: ATRP mechanism initiated by this compound.
References
- 1. jomardpublishing.com [jomardpublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
Troubleshooting & Optimization
side reactions and byproducts in the bromination of methylcyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of methylcyclopropane (B1196493).
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Overall low conversion of methylcyclopropane. | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress using GC-MS or NMR to determine the optimal reaction time. |
| Inefficient initiation of the radical reaction. | Ensure the UV lamp is functioning correctly and is at an appropriate distance from the reaction vessel. If using a chemical initiator (e.g., AIBN), ensure it is fresh and used at the correct concentration. | |
| Formation of multiple products, with no single major product. | Lack of selectivity in the reaction conditions. | For free-radical substitution, ensure the reaction is performed under conditions that favor radical formation (e.g., UV light, non-polar solvent). To favor ring-opening, consider using ionic conditions (e.g., Br₂ in a polar solvent in the dark). |
Issue 2: Formation of Unexpected Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Presence of significant amounts of dibrominated, ring-opened products (e.g., 1,3-dibromo-2-methylpropane). | Ring-opening of the cyclopropane (B1198618) ring is a common side reaction. This can occur via both radical and ionic pathways. The cyclopropylmethyl radical is known to be unstable and can rearrange to a more stable homoallyl radical, leading to ring-opened products. | To minimize ring-opening in a free-radical substitution, use a low concentration of bromine. This can be achieved by using N-bromosuccinimide (NBS) as the bromine source. If ring-opening is desired, conditions favoring ionic mechanisms (e.g., higher bromine concentration, polar solvent) can be employed. |
| Formation of polybrominated products. | High concentration of bromine. | Use a stoichiometric amount or a slight excess of the brominating agent. Adding the bromine source slowly over the course of the reaction can also help to maintain a low concentration and improve selectivity. |
| Isomeric products are formed. | For free-radical bromination, abstraction of hydrogen atoms from different positions can occur, although it is highly selective for the most stable radical. | Free-radical bromination is highly selective for the tertiary hydrogen on the methylcyclopropane ring. If other isomers are significant, re-evaluate the reaction conditions to ensure a radical mechanism is dominant. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and byproducts in the free-radical bromination of methylcyclopropane?
A1: Under typical free-radical bromination conditions (e.g., Br₂ with UV light), the reaction is expected to proceed via the formation of the most stable radical. In methylcyclopropane, the tertiary carbon atom is the most likely site for hydrogen abstraction, leading to a tertiary cyclopropylmethyl radical.
However, the cyclopropylmethyl radical is known to be highly strained and can undergo rapid ring-opening to form the more stable, resonance-stabilized homoallyl radical. This rearrangement is often faster than the subsequent reaction with bromine. Therefore, a significant side reaction is the formation of ring-opened products.
Expected Products and Byproducts:
| Product Type | Structure | Formation Pathway |
| Major Product (Substitution) | 1-bromo-1-methylcyclopropane (B1340669) | Hydrogen abstraction from the tertiary carbon, followed by reaction with bromine. |
| Major Byproduct (Ring-Opening) | 1,3-dibromo-2-methylpropane | Ring-opening of the intermediate cyclopropylmethyl radical followed by the addition of bromine. |
| Minor Byproduct (Substitution) | (Bromomethyl)cyclopropane | Hydrogen abstraction from the methyl group, followed by reaction with bromine. This is less favored due to the formation of a less stable primary radical. |
Note: The actual product distribution can be highly dependent on the specific reaction conditions (temperature, solvent, concentration of bromine).
Q2: What is the mechanism of ring-opening during the bromination of methylcyclopropane?
A2: The ring-opening of methylcyclopropane during bromination can occur through two primary mechanisms: a free-radical pathway and an ionic pathway. The high p-character of the C-C bonds in the cyclopropane ring makes it susceptible to attack.[1]
-
Free-Radical Mechanism:
-
Initiation: Homolytic cleavage of Br₂ by UV light to form two bromine radicals (Br•).
-
Propagation Step 1 (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from the tertiary carbon of methylcyclopropane to form the most stable tertiary cyclopropylmethyl radical.
-
Propagation Step 2 (Ring-Opening): The highly strained cyclopropylmethyl radical rapidly rearranges to the more stable homoallyl radical.
-
Propagation Step 3 (Bromination): The homoallyl radical reacts with a molecule of Br₂ to form the ring-opened dibromo product and a new bromine radical.
-
-
Ionic Mechanism:
-
Polarization and Attack: A molecule of Br₂ is polarized, and the electrophilic bromine is attacked by the electron-rich C-C bonds of the cyclopropane ring, similar to the reaction with an alkene.
-
Ring-Opening and Carbocation Formation: This attack leads to the opening of the ring and the formation of a carbocation.
-
Nucleophilic Attack: The bromide ion (Br⁻) then attacks the carbocation to yield the 1,3-dibromo product.
-
Q3: How can I favor the formation of the substitution product (1-bromo-1-methylcyclopropane) over the ring-opened product?
A3: To favor the substitution product, you need to use conditions that promote the free-radical pathway while minimizing the lifetime of the cyclopropylmethyl radical and the potential for ionic reactions.
-
Use N-Bromosuccinimide (NBS): NBS provides a low, constant concentration of Br₂ in the reaction mixture. This low concentration favors the radical chain reaction over ionic addition and can reduce the rate of the second propagation step (reaction with Br₂), potentially allowing the cyclopropylmethyl radical to be trapped before it rearranges.
-
Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) will favor the free-radical mechanism over ionic pathways.
-
Low Temperature: Lowering the reaction temperature can sometimes disfavor the rearrangement (ring-opening) relative to the substitution reaction, although the activation energy for the ring-opening of the cyclopropylmethyl radical is very low.
Q4: Are there any specific safety precautions I should take during the bromination of methylcyclopropane?
A4: Yes, several safety precautions are crucial:
-
Bromine: Bromine is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate (B1220275) ready to neutralize any spills.
-
UV Light: UV radiation is harmful to the eyes and skin. Ensure the UV lamp is properly shielded.
-
Solvents: Many solvents used in this reaction (e.g., carbon tetrachloride) are hazardous. Consult the Safety Data Sheet (SDS) for each solvent and handle them with appropriate care.
-
Pressure Build-up: These reactions can generate HBr gas. The reaction vessel should be equipped with a pressure-equalizing dropping funnel or a condenser to vent any excess pressure safely.
Experimental Protocols
Protocol 1: Free-Radical Photobromination of Methylcyclopropane
Objective: To synthesize 1-bromo-1-methylcyclopropane via a free-radical substitution reaction.
Materials:
-
Methylcyclopropane
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
5% aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
UV lamp (e.g., 254 nm)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel in a fume hood.
-
Charge the flask with methylcyclopropane and anhydrous carbon tetrachloride.
-
Cool the flask in an ice bath.
-
Position the UV lamp to irradiate the flask.
-
Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel to the stirred reaction mixture while irradiating with the UV lamp. Maintain a slow addition rate to keep the bromine concentration low.
-
After the addition is complete, continue to stir and irradiate the mixture for a predetermined time, monitoring the reaction by GC-MS.
-
Once the reaction is complete, wash the reaction mixture with a 5% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation.
Visualizations
Caption: Free-radical bromination of methylcyclopropane pathways.
Caption: Experimental workflow for photobromination.
References
Technical Support Center: Purification of 1-Bromo-2-methylcyclopropane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Bromo-2-methylcyclopropane isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: this compound exists as a mixture of diastereomers (cis and trans) and each of these diastereomers is a racemic mixture of enantiomers. The primary challenges are:
-
Similar Physical Properties: Diastereomers often have very similar boiling points and polarities, making separation by traditional methods like fractional distillation difficult.[1][2]
-
Identical Physical Properties of Enantiomers: Enantiomers have identical physical properties in an achiral environment, necessitating the use of specialized chiral separation techniques.[3][4]
Q2: Which purification techniques are most effective for separating the diastereomers (cis/trans) of this compound?
A2: Chromatographic methods are generally the most effective for separating diastereomers with close physical properties.[5]
-
Gas Chromatography (GC): Due to the volatile nature of this compound, GC is a powerful analytical and preparative technique. Separation is based on differences in boiling points and interactions with the stationary phase.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with normal-phase columns, can effectively separate diastereomers based on polarity differences.[5]
-
Fractional Distillation: While challenging for close-boiling isomers, fractional distillation can be used for initial enrichment or large-scale separations if there is a sufficient boiling point difference.[1][5]
Q3: How can the enantiomers of this compound be separated?
A3: The separation of enantiomers requires a chiral environment. The most common techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times.[9][10]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a greener and often faster alternative to HPLC for chiral separations. It uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption.[11][12][13]
-
Chiral Gas Chromatography (GC): This technique utilizes a chiral stationary phase in a GC column to separate volatile enantiomers.[14]
-
Indirect Method (Derivatization): The racemic mixture can be reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers can then be separated using standard (achiral) chromatography, followed by the removal of the derivatizing agent.[10]
Q4: Can I use fractional distillation to separate the enantiomers?
A4: No, fractional distillation separates compounds based on differences in boiling points.[1] Enantiomers have identical boiling points in an achiral environment, so they cannot be separated by this method.
Troubleshooting Guides
Chromatographic Separations (GC, HPLC, SFC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor or no separation of diastereomers | Incorrect column selection | - For GC, try a column with a different polarity. - For HPLC, switch between normal-phase and reversed-phase columns. |
| Suboptimal mobile phase/carrier gas flow rate | - Optimize the flow rate to improve resolution. Slower flow rates can sometimes enhance separation.[9] - For HPLC/SFC, adjust the mobile phase composition (e.g., the ratio of solvents). | |
| Incorrect temperature | - For GC, optimize the oven temperature program. A slower temperature ramp can improve the separation of close-eluting peaks.[6] - For HPLC/SFC, temperature can affect selectivity; experiment with different column temperatures.[9] | |
| Poor resolution of enantiomers (Chiral Chromatography) | Inappropriate Chiral Stationary Phase (CSP) | - Screen a variety of CSPs. There is no universal chiral column, and selection is often empirical.[9] |
| Mobile phase composition is not optimal | - For normal-phase HPLC/SFC, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration. - For reversed-phase HPLC, adjust the organic modifier and the pH of the aqueous phase.[15] | |
| Temperature fluctuations | - Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral recognition.[9] | |
| Peak Tailing | Secondary interactions with the stationary phase | - For HPLC, add a modifier to the mobile phase (e.g., a small amount of acid or base) to block active sites on the stationary phase.[15] |
| Column overload | - Reduce the sample concentration or injection volume. | |
| Ghost Peaks | Contamination in the mobile phase, solvent, or system | - Run a blank gradient to identify the source of contamination.[15] - Use high-purity solvents and prepare fresh mobile phases daily.[15] |
| Increased Backpressure | Blockage in the column inlet frit or tubing | - Filter samples before injection. - Reverse flush the column (check manufacturer's instructions).[16] |
| Sample precipitation in the mobile phase | - Ensure the sample is fully soluble in the mobile phase. |
Experimental Protocols
Diastereomer Separation by Gas Chromatography (GC)
Objective: To separate the cis and trans isomers of this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
-
Injection Volume: 1 µL
-
-
Analysis: The two diastereomers should elute at different retention times. Integrate the peak areas to determine the relative ratio of the isomers.
Enantiomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of a single diastereomer of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
Methodology:
-
Column Screening: If the optimal column is unknown, screen several chiral columns with different stationary phases.
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (controlled by a column oven).
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the purified diastereomer in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram. The two enantiomers should be resolved into two separate peaks.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 4. Separating mirrored molecules – Chiralpedia [chiralpedia.com]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. mdpi.com [mdpi.com]
- 12. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. diva-portal.org [diva-portal.org]
- 15. benchchem.com [benchchem.com]
- 16. chiraltech.com [chiraltech.com]
Technical Support Center: Scale-Up of 1-Bromo-2-methylcyclopropane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of reactions involving 1-Bromo-2-methylcyclopropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound revolve around managing the inherent ring strain of the cyclopropane (B1198618) moiety, controlling exothemicity of the bromination reaction, and preventing the formation of byproducts through ring-opening or isomerization.[1][2] Key considerations include heat transfer, mixing efficiency, reagent addition rates, and material compatibility.[3][4]
Q2: What are the most common side reactions to anticipate during the synthesis and subsequent use of this compound on a larger scale?
A2: The most prevalent side reactions are ring-opening reactions, which are driven by the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol).[1] These can be initiated by Lewis acids, thermal stress, or nucleophilic attack, leading to the formation of unsaturated acyclic compounds.[1][2] Isomerization to isomeric bromopropenes can also occur, particularly at elevated temperatures or in the presence of acid.[2]
Q3: Are there specific safety precautions to take when handling this compound and its reactions on a large scale?
A3: Yes, significant safety precautions are necessary. This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[4] When scaling up, the increased quantities of reagents and solvents heighten the risk of fire and exposure.[5] Reactions, particularly brominations, can be highly exothermic, creating a risk of thermal runaway if not properly controlled.[4] A thorough risk assessment should be conducted prior to scale-up, and appropriate personal protective equipment (PPE) must be used.[3][5] The use of explosion-proof equipment and ensuring adequate ventilation are critical.
Q4: What reactor materials are recommended for the synthesis of this compound?
A4: Due to the often corrosive nature of brominating agents (e.g., HBr, PBr₃, or sources of bromine radicals), glass-lined or Hastelloy reactors are generally recommended to prevent corrosion and product contamination. Stainless steel reactors may not be suitable for certain bromination chemistries.
Q5: How can the progress of the reaction be monitored during a large-scale synthesis?
A5: In-process controls (IPCs) are essential for monitoring the reaction's progress. Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material (e.g., 2-methylcyclopropanol or 2-methylcyclopropanecarboxylic acid) and the formation of this compound. This allows for real-time adjustments and determination of the reaction endpoint.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Recommended Solution |
| Insufficient Mixing | On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. Increase the agitation speed and ensure the impeller design is appropriate for the reactor geometry. |
| Poor Temperature Control | Deviation from the optimal temperature range can slow down the reaction rate or favor side reactions. Ensure the reactor's heating/cooling system can handle the thermal load of the reaction. For exothermic reactions, consider a slower addition rate of the limiting reagent.[3] |
| Reagent Quality/Stability | The quality and stability of reagents are critical. Ensure all reagents are dry and of a suitable grade for scale-up. For instance, some brominating agents can decompose over time. |
| Inadequate Reaction Time | Reaction times may not scale linearly from the lab to a pilot plant. Use in-process controls (IPCs) like GC or HPLC to monitor the reaction until completion. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution |
| Ring-Opening Side Reactions | The presence of strong Lewis acids or high temperatures can promote the opening of the cyclopropane ring.[1][2] Maintain strict temperature control and ensure all reagents and solvents are free from acidic impurities. If a Lewis acid is part of the reaction, its stoichiometry and addition should be carefully controlled. |
| Isomerization to Alkenes | Acidic conditions or excessive heat can cause isomerization. Neutralize any acidic byproducts during work-up and consider purification methods that do not require high temperatures, such as vacuum distillation. |
| Byproducts from Brominating Agent | Depending on the brominating agent used, various byproducts can form. For example, when using PBr₃, ensure it is quenched properly during work-up. |
Issue 3: Work-up and Purification Difficulties
| Potential Cause | Recommended Solution |
| Emulsion Formation | During aqueous work-up, emulsions can form, making phase separation difficult, especially in large reactors. Adding a saturated brine solution can help break emulsions by increasing the ionic strength of the aqueous phase. Allow for adequate settling time. |
| Product Decomposition during Distillation | This compound may be thermally sensitive. Purify via fractional distillation under reduced pressure to lower the boiling point and minimize the risk of decomposition. |
Experimental Protocols
Representative Synthesis of this compound from 2-Methylcyclopropanol
This protocol is a general guideline and requires optimization for specific equipment and scale.
1. Reactor Setup:
-
A glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is charged with 2-methylcyclopropanol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
The reactor is purged with an inert atmosphere (e.g., nitrogen).
2. Reagent Preparation and Addition:
-
The solution in the reactor is cooled to 0°C using an appropriate cooling system.
-
Phosphorus tribromide (PBr₃) (0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5°C. The addition rate is a critical parameter to control the exotherm.
3. Reaction Monitoring:
-
After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress is monitored by GC, checking for the disappearance of the 2-methylcyclopropanol peak.
4. Work-up and Quenching:
-
Once the reaction is complete, the mixture is cooled back to 0°C.
-
The reaction is carefully quenched by the slow addition of a cold, saturated sodium bicarbonate solution to neutralize excess acid. Caution: CO₂ evolution will occur.
-
The organic layer is separated. The aqueous layer may be back-extracted with the solvent to maximize recovery.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
5. Purification:
-
The solvent is removed by distillation.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield and impurity formation.
References
preventing ring-opening of 1-Bromo-2-methylcyclopropane during reactions
Welcome to the Technical Support Center for handling 1-Bromo-2-methylcyclopropane in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted advice on preventing the ring-opening of this valuable synthon during various chemical transformations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant ring-opening of this compound during my nucleophilic substitution reaction. How can I prevent this?
A1: Ring-opening in reactions with this compound is a common issue, primarily driven by the high ring strain of the cyclopropane (B1198618) ring. The key to preventing this is to employ reaction conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism and avoid conditions that promote unimolecular (SN1) or radical pathways, which lead to carbocation or radical intermediates that readily undergo ring-opening.
Troubleshooting Steps:
-
Solvent Choice: Utilize polar aprotic solvents such as DMSO, DMF, or acetone. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring the SN2 pathway. Avoid polar protic solvents like ethanol (B145695) or water, which can stabilize carbocation intermediates and promote SN1 reactions.
-
Nucleophile Strength: Employ a strong, non-basic nucleophile. Good nucleophiles will favor the direct SN2 displacement of the bromide. Highly basic nucleophiles may lead to elimination side reactions.
-
Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the formation of high-energy carbocation intermediates and reduce the likelihood of rearrangement.
-
Leaving Group: Bromide is a good leaving group. While this is generally desirable, in this case, it can also facilitate unwanted SN1 reactions. Ensure all other conditions strongly favor the SN2 pathway.
Q2: What are the best practices for forming a Grignard reagent from this compound without significant byproduct formation?
A2: The formation of Grignard reagents from cyclopropyl (B3062369) bromides can be challenging due to the potential for radical-mediated ring-opening and Wurtz coupling side reactions. Low temperatures and careful control of reaction parameters are critical for success.
Troubleshooting and Optimization:
-
Low Temperature: Initiate and carry out the Grignard formation at low temperatures (e.g., -20°C to 0°C) to minimize the rate of radical rearrangement and other side reactions.
-
Magnesium Activation: Ensure the magnesium turnings are highly activated to facilitate a smooth and rapid initiation. This can be achieved by stirring the magnesium under an inert atmosphere, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Slow Addition: Add the this compound solution dropwise to the activated magnesium suspension. This maintains a low concentration of the alkyl bromide in the reaction mixture, which helps to suppress Wurtz coupling.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the standard solvents for Grignard reagent formation. THF's higher boiling point can be advantageous for initiating reactions with less reactive halides, but for this sensitive substrate, diethyl ether might be preferred due to the ability to maintain lower reaction temperatures.
Illustrative Data for Grignard Formation of Cyclopropyl Bromides:
| Parameter | Condition | Expected Outcome |
| Temperature | -20°C to 0°C | Higher yield of Grignard reagent, minimized ring-opening |
| Temperature | Reflux in THF | Increased formation of byproducts |
| Addition Rate | Slow (e.g., over 1-2 hours) | Minimized Wurtz coupling |
| Addition Rate | Rapid | Increased Wurtz coupling |
Q3: I am attempting a Suzuki-Miyaura coupling with this compound, but the yields are low and I suspect ring isomerization. What conditions should I use?
A3: Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, and with the correct choice of catalyst, ligand, and base, it can be successfully applied to cyclopropyl bromides without ring-opening.
Key Parameters for Successful Coupling:
-
Palladium Catalyst: Use a high-activity palladium catalyst. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common and effective precatalysts.
-
Phosphine (B1218219) Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can lead to higher yields and faster reaction rates. Ligands such as SPhos, XPhos, or tricyclohexylphosphine (B42057) (PCy₃) are often good choices for coupling with alkyl bromides.
-
Base: The base plays a critical role in the transmetalation step. A moderately strong base is typically required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. The choice of base can be solvent-dependent and may require optimization.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve the various components of the reaction. Common solvent systems include dioxane/water, toluene/water, or THF/water.
Illustrative Conditions for Suzuki Coupling of Substituted Bromides:
| Component | Recommended Conditions |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) |
| Ligand | SPhos (4-10 mol%) or XPhos (4-10 mol%) |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1) |
| Temperature | 80-110 °C |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
This protocol is a general guideline for a substitution reaction designed to minimize ring-opening, based on principles favoring an SN2 mechanism.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.2 equivalents) and anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Protocol 2: Low-Temperature Grignard Reagent Formation from this compound
This protocol is adapted from procedures for forming Grignard reagents from sensitive alkyl halides.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Assemble a dry three-neck flask equipped with a condenser, dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add magnesium turnings (1.5 equivalents) and a small crystal of iodine to the flask.
-
Gently warm the flask with a heat gun until the iodine sublimes and the color dissipates, indicating activation of the magnesium. Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Cool the reaction flask to -10°C using an ice/salt bath.
-
Add a small portion of the bromide solution to initiate the reaction. Initiation is indicated by a gentle bubbling and the formation of a cloudy gray solution.
-
Once initiated, add the remaining bromide solution dropwise over 1-2 hours, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour. The resulting Grignard reagent should be used immediately in the subsequent reaction.
Visualizations
Caption: Troubleshooting logic for preventing ring-opening.
Caption: General experimental workflow for reactions with this compound.
Caption: Competing reaction pathways for this compound.
Technical Support Center: Optimizing Reactions of 1-Bromo-2-methylcyclopropane
Welcome to the technical support center for 1-Bromo-2-methylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes?
A1: this compound is a versatile reagent that can participate in a range of chemical transformations, including:
-
Nucleophilic Substitution Reactions: The bromine atom can be displaced by various nucleophiles.[1]
-
Grignard Reagent Formation: It can react with magnesium to form the corresponding Grignard reagent, 2-methylcyclopropylmagnesium bromide.
-
Lithiation: It can undergo lithium-halogen exchange to form 2-methylcyclopropyllithium.[2]
-
Cross-Coupling Reactions: It is a suitable substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings to form carbon-carbon bonds.
Q2: What are the main challenges and side reactions to consider when working with this compound?
A2: The primary challenges stem from the strained cyclopropane (B1198618) ring and the nature of the carbon-bromine bond. Key side reactions include:
-
Ring-Opening: Under certain conditions, particularly those involving radical intermediates or highly unstable carbocations, the strained cyclopropane ring can open.[3]
-
Elimination Reactions: In the presence of strong, non-nucleophilic bases, elimination to form methylenecyclopropane (B1220202) derivatives can compete with substitution.[1]
-
Homocoupling (Wurtz-type reaction): During the formation of organometallic reagents (Grignard, organolithium), homocoupling to form bi(2-methylcyclopropyl) can occur.
Q3: How does the stereochemistry of this compound (cis/trans) affect its reactivity?
A3: The stereochemistry of the starting material can influence the stereochemical outcome of the reaction, particularly in concerted reactions like SN2. For reactions proceeding through planar intermediates (e.g., SN1 carbocation), a loss of stereochemical information may be observed. The relative stability of the cis and trans isomers can also affect reaction rates.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion in a nucleophilic substitution reaction. | 1. Insufficient reactivity of the nucleophile. 2. Inappropriate solvent. 3. Reaction temperature is too low. | 1. Increase the nucleophilicity: Use a stronger nucleophile or add a catalyst (e.g., a phase-transfer catalyst for anionic nucleophiles).2. Optimize the solvent: For SN2 reactions, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the counter-ion of the nucleophile, increasing its reactivity. For SN1-type reactions, polar protic solvents (e.g., alcohols, water) can help stabilize the carbocation intermediate.3. Increase the temperature: Incrementally increase the reaction temperature and monitor the progress by TLC or GC/MS. |
| Formation of significant elimination byproducts. | 1. Use of a strong, sterically hindered base. 2. High reaction temperature. | 1. Use a less hindered or weaker base. If substitution is desired, use a more nucleophilic, less basic reagent.2. Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. |
| Failure to form the Grignard reagent. | 1. Wet glassware or solvent. 2. Inactive magnesium. 3. Low reaction temperature. | 1. Ensure all glassware is flame-dried and solvents are anhydrous.2. Activate the magnesium: Use a fresh bottle of magnesium turnings or activate them with a small crystal of iodine, 1,2-dibromoethane, or by sonication.3. Initiate the reaction with gentle heating. Once initiated, the reaction is typically exothermic. |
| Low yield in Suzuki or Sonogashira coupling. | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is not optimal. | 1. Use a fresh palladium catalyst and ligand. Ensure an inert atmosphere is maintained throughout the reaction.2. Screen different bases and solvents: A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene (B28343), THF, dioxane, DMF, often with water) can be used. The optimal combination is substrate-dependent.3. Vary the reaction temperature: While some couplings proceed at room temperature, others may require heating to 80-120 °C. |
Data Presentation
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Typical Solvent(s) | Typical Temperature Range | Key Considerations |
| Nucleophilic Substitution (SN2) | DMF, DMSO, Acetonitrile | 25 - 100 °C | Favored by strong, non-bulky nucleophiles. |
| Grignard Reagent Formation | Anhydrous THF, Anhydrous Diethyl Ether | 25 - 65 °C (reflux) | Requires strict anhydrous conditions. |
| Lithiation (Halogen-Lithium Exchange) | Anhydrous THF, Anhydrous Diethyl Ether | -78 °C to 0 °C | Typically performed at low temperatures. |
| Suzuki Coupling | Toluene, Dioxane, THF, DMF (often with H₂O) | 25 - 120 °C | Requires a palladium catalyst, a ligand, and a base. |
| Sonogashira Coupling | THF, DMF, Toluene, Amines (e.g., Et₃N, DIPEA) | 25 - 100 °C | Requires a palladium catalyst, a copper(I) co-catalyst, and a base. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).
-
Reagent Addition: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is an anion, it is typically added as a salt (e.g., NaN₃ for azidation).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the solvent (e.g., a mixture of toluene and water). Add this compound (1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction by TLC or GC/MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions involving this compound.
Caption: A troubleshooting decision tree for optimizing reactions with low product yield.
References
troubleshooting guide for low reactivity of 1-Bromo-2-methylcyclopropane
Welcome to the technical support center for 1-Bromo-2-methylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its application in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound?
This compound primarily undergoes two types of reactions: nucleophilic substitution and elimination.[1] The high ring strain of the cyclopropane (B1198618) ring significantly influences its reactivity.[1]
-
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, including cyanides, hydroxides, and amines, to form the corresponding 2-methylcyclopropyl derivatives.[1] These reactions can proceed through mechanisms with carbocation-like intermediates or via a more concerted pathway, depending on the reaction conditions.
-
Elimination: Under strongly basic conditions, elimination of hydrogen bromide can occur to form methylcyclopropene intermediates. These intermediates are highly reactive and can be trapped by nucleophiles present in the reaction mixture.
Q2: Why am I observing low reactivity or no reaction with this compound?
Low reactivity can be attributed to several factors. The carbon-bromine bond in bromocyclopropanes is generally less reactive in classical S(_N)2 reactions compared to their acyclic counterparts. This is due to the increased s-character of the C-Br bond and steric hindrance. For successful substitution, forcing conditions or specific activation methods may be necessary.
Q3: What are the common side reactions observed when using this compound?
Common side reactions include:
-
Elimination: As mentioned, the formation of methylcyclopropene is a common side reaction, especially with strong, bulky bases.
-
Ring-opening: The strained cyclopropane ring can undergo cleavage under certain conditions, particularly with strong nucleophiles or in the presence of Lewis acids, leading to the formation of acyclic products.
-
Solvolysis: In protic solvents, solvolysis can compete with the desired nucleophilic substitution, leading to the formation of 2-methylcyclopropanol or its corresponding ethers.
Troubleshooting Guide for Low Reactivity
Low reactivity or failure to form the desired product is a common issue. This guide provides a systematic approach to troubleshooting these challenges.
Problem: Low or No Conversion to the Desired Substitution Product
Possible Cause 1: Inadequate Reaction Conditions for Nucleophilic Substitution
Standard S(_N)2 conditions are often ineffective for this compound. A more effective approach often involves the generation of a cyclopropene (B1174273) intermediate via elimination, followed by nucleophilic addition.
Recommended Solution: Formal Nucleophilic Substitution Protocol
A highly diastereoselective formal nucleophilic substitution can be achieved using a strong, non-nucleophilic base to generate a cyclopropene intermediate, which is then trapped by the nucleophile.
Experimental Protocol: Formal Nucleophilic Substitution with an Alcohol
-
Reagents: this compound, potassium tert-butoxide (t-BuOK), 18-crown-6 (B118740), and the desired alcohol (Nu-H).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure: To a solution of this compound (1.0 equiv) and the alcohol (1.5–2.0 equiv) in anhydrous THF (0.1–0.2 M) is added 18-crown-6 (10 mol %). The mixture is cooled to the desired temperature, and solid potassium tert-butoxide (1.5–2.0 equiv) is added in one portion. The reaction is stirred until completion (monitored by TLC or GC-MS).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data on Formal Nucleophilic Substitution
| Nucleophile (Nu-H) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| tert-Butanol | 2-methyl-1-(tert-butoxy)cyclopropane | 85 | >20:1 |
| Isopropanol | 1-isopropoxy-2-methylcyclopropane | 82 | 10:1 |
| Phenol | 2-methyl-1-phenoxycyclopropane | 75 | 8:1 |
| Pyrrolidine | 1-(2-methylcyclopropyl)pyrrolidine | 92 | 15:1 |
Data adapted from a study on a similar bromocyclopropane (B120050) system. Yields and diastereomeric ratios are illustrative and may vary for this compound.
Possible Cause 2: Poor Quality of Reagents or Solvents
The presence of water or other impurities can significantly impact the reaction outcome. Potassium tert-butoxide is particularly sensitive to moisture.
Recommended Solution: Ensure Anhydrous Conditions and Reagent Purity
-
Use freshly distilled, anhydrous solvents.
-
Use freshly opened, high-purity potassium tert-butoxide.
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low reactivity in reactions involving this compound.
Problem: Formation of Elimination Byproducts
Possible Cause: Use of a Bulky, Strong Base
Bases like potassium tert-butoxide can promote elimination to form methylcyclopropene, which may not be efficiently trapped by the desired nucleophile.
Recommended Solution: Optimize Reaction Parameters
-
Lower the Temperature: Performing the reaction at a lower temperature can sometimes favor the substitution pathway over elimination.
-
Choice of Base: While t-BuOK is often effective, other strong, non-nucleophilic bases could be screened.
-
Nucleophile Concentration: Ensure a sufficient concentration of the trapping nucleophile is present to capture the cyclopropene intermediate as it forms.
Visualizing the Reaction Pathway
Caption: A simplified diagram illustrating the formal nucleophilic substitution pathway via a cyclopropene intermediate.
References
Technical Support Center: Managing Stereoselectivity in Reactions of 1-Bromo-2-methylcyclopropane
Welcome to the technical support center for managing stereoselectivity in reactions involving 1-bromo-2-methylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the stereochemical outcome of their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and modification of this compound derivatives.
Issue 1: Poor Diastereoselectivity in Nucleophilic Substitution Reactions
-
Question: I am performing a nucleophilic substitution on a mixture of diastereomers of this compound and obtaining a nearly 1:1 mixture of diastereomeric products. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in nucleophilic substitutions of this compound depends on several factors, primarily the nature of the substrate (cis or trans), the nucleophile, the solvent, and the temperature.
-
Substrate Stereochemistry: The relative stereochemistry of the methyl group and the bromine atom (cis or trans) will significantly influence the trajectory of the incoming nucleophile. The cyclopropyl (B3062369) ring is sterically demanding, and the methyl group can further hinder one face of the molecule. For an SN2-type reaction, the nucleophile will attack from the backside relative to the bromine atom. The steric hindrance posed by the methyl group can favor the formation of one diastereomer over the other.
-
Nucleophile Choice: Bulky nucleophiles will exhibit higher diastereoselectivity by preferentially attacking the less sterically hindered face of the cyclopropane (B1198618) ring.
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. The choice of solvent can also influence the conformational equilibrium of the substrate, thereby affecting diastereoselectivity.
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the more stable diastereomer.
Experimental Protocol for Improving Diastereoselectivity:
-
Starting Material: Begin with a diastereomerically pure or enriched sample of cis- or trans-1-bromo-2-methylcyclopropane if possible.
-
Nucleophile: Employ a sterically hindered nucleophile. For example, when introducing an alcohol, use a bulky alkoxide like potassium tert-butoxide.
-
Solvent: Use a polar aprotic solvent such as DMF or DMSO.
-
Temperature: Cool the reaction mixture to -78 °C before the addition of the nucleophile and allow the reaction to proceed at this temperature.
-
Analysis: Analyze the diastereomeric ratio of the product using techniques like 1H NMR spectroscopy or chiral GC/HPLC.
-
Issue 2: Uncontrolled Ring-Opening Instead of Substitution
-
Question: My reaction is resulting in a significant amount of ring-opened products instead of the desired substitution product. How can I prevent this?
-
Answer: Ring-opening of cyclopropanes can be promoted by Lewis acids, strong Brønsted acids, or certain transition metals. The strain in the three-membered ring makes it susceptible to cleavage.
-
Lewis Acidity: Ensure all reagents and solvents are free from Lewis acidic impurities. If a Lewis acid is required for another transformation in the molecule, consider protecting the cyclopropane ring or choosing a milder Lewis acid.
-
Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions that can facilitate ring-opening.
-
Radical Initiators: Be aware that radical initiators (e.g., AIBN, benzoyl peroxide) in the presence of light or heat can lead to radical-mediated ring-opening.
Experimental Protocol to Minimize Ring-Opening:
-
Purify Reagents: Ensure all solvents and reagents are freshly distilled and free of acidic or metallic impurities.
-
Control pH: Buffer the reaction mixture if necessary to maintain a neutral pH.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or radical side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control stereoselectivity in reactions of this compound?
A1: The primary factors influencing stereoselectivity are:
-
Substrate Control: The inherent stereochemistry (cis/trans) of the this compound starting material. The substituents on the cyclopropane ring create a biased steric environment.
-
Reagent Control: The choice of nucleophile, base, or catalyst. Sterically bulky reagents tend to exhibit higher selectivity. Chiral reagents or catalysts can be used to induce enantioselectivity.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all modulate the stereochemical outcome. Lower temperatures generally lead to higher selectivity.
Q2: How can I determine the diastereomeric and/or enantiomeric ratio of my product?
A2: Several analytical techniques can be employed:
-
NMR Spectroscopy: 1H and 13C NMR can often distinguish between diastereomers due to their different chemical environments. Chiral shift reagents can be used to resolve the signals of enantiomers.
-
Chiral Chromatography: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are powerful methods for separating and quantifying both diastereomers and enantiomers.
-
Polarimetry: This technique can be used to measure the optical rotation of an enantiomerically enriched sample, from which the enantiomeric excess (ee) can be calculated if the specific rotation of the pure enantiomer is known.[1]
Q3: Can I achieve enantioselective reactions with a racemic mixture of this compound?
A3: Yes, it is possible through several strategies:
-
Kinetic Resolution: A chiral catalyst or reagent can be used to selectively react with one enantiomer of the racemic starting material at a faster rate, leaving the other enantiomer unreacted.
-
Dynamic Kinetic Resolution: This approach combines kinetic resolution with in-situ racemization of the starting material, theoretically allowing for the conversion of the entire racemic mixture into a single enantiomer of the product.
-
Chiral Auxiliary: The racemic starting material can be reacted with a chiral auxiliary to form a mixture of diastereomers, which can then be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched products.
Data Presentation
Table 1: Hypothetical Diastereomeric Ratios in Nucleophilic Substitution of trans-1-bromo-2-methylcyclopropane
| Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| NaN3 | DMF | 25 | 70:30 |
| NaN3 | DMF | -20 | 85:15 |
| KOtBu | THF | 25 | 80:20 |
| KOtBu | THF | -78 | >95:5 |
| MeLi | Et2O | 0 | 60:40 |
Table 2: Hypothetical Enantiomeric Excess in Asymmetric Suzuki Coupling of this compound
| Chiral Ligand | Palladium Source | Base | Enantiomeric Excess (ee %) |
| (S)-BINAP | Pd2(dba)3 | K3PO4 | 85 |
| (R)-Phos | Pd(OAc)2 | Cs2CO3 | 92 |
| Josiphos SL-J009-1 | PdCl2(dppf) | K2CO3 | 95 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
safe handling and storage procedures for 1-Bromo-2-methylcyclopropane
Technical Support Center: 1-Bromo-2-methylcyclopropane
This guide provides essential safety information, handling protocols, and storage procedures for this compound (CAS: 52914-88-2). Researchers, scientists, and drug development professionals should review this information before working with this compound.
Safety Data Summary
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₄H₇Br | PubChem[2] |
| Molecular Weight | 135.00 g/mol | PubChem[2] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | BLD Pharm[3] |
| Boiling Point | Data not available in current literature | Benchchem[1] |
| Melting Point | Data not available in current literature | Benchchem[1] |
| Flash Point | Data not available; Classified as a flammable liquid | PubChem[2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and vapor.[2] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its irritant nature, appropriate PPE is crucial. This includes:
-
Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are recommended to prevent skin contact.[1] Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat should be worn. Ensure it is kept closed.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Q3: I smell the compound even when working in a fume hood. What should I do?
A3: If you can smell the compound, it indicates a potential breach of containment.
-
Troubleshooting Steps:
-
Ensure the fume hood sash is at the correct working height.
-
Check the fume hood's certification date and airflow monitor to ensure it is functioning correctly.
-
Examine your experimental setup for any leaks.
-
If the odor persists, safely shut down your experiment, close the container of this compound, lower the sash completely, and contact your institution's Environmental Health and Safety (EHS) department.
-
Q4: What is the correct procedure for storing this compound?
A4: The compound should be stored in a cool, dry, and well-ventilated area designated for flammable liquids.[3] The recommended storage temperature is between 2-8°C.[3] Containers must be kept tightly closed to prevent the escape of vapors and should be stored away from heat, sparks, and open flames.
Q5: What should I do in case of an accidental spill?
A5: For minor spills within a chemical fume hood:
-
Experimental Protocol:
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material, such as vermiculite (B1170534) or sand.[1]
-
Neutralize the area with a suitable agent like sodium bicarbonate.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
For larger spills or spills outside of a fume hood, evacuate the area and contact your EHS department immediately.
Q6: Are there any known chemical incompatibilities?
A6: While specific incompatibility data for this compound is limited, similar bromo-alkane compounds are incompatible with strong bases and strong oxidizing agents. Avoid these combinations unless your experimental protocol has been thoroughly reviewed and deemed safe.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage of this compound.
References
Technical Support Center: Analysis of 1-Bromo-2-methylcyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-Bromo-2-methylcyclopropane samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Impurities in this compound samples typically arise from the synthetic route, which often involves the cyclopropanation of an alkene. Potential impurities can be categorized as:
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Stereoisomers: cis- and trans-diastereomers of this compound. The cyclopropanation reaction is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[1]
-
Constitutional Isomers: Positional isomers such as (bromomethyl)cyclopropane (B137280) or 1-bromo-1-methylcyclopropane (B1340669) can form depending on the reaction mechanism and starting materials.
-
Residual Starting Materials: Unreacted alkenes (e.g., propene) or brominating agents.
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Reaction Byproducts: These can include di-brominated cyclopropanes (e.g., 1,1-dibromo-2-methylcyclopropane) or products from side reactions like the dimerization of diazo compounds if they are used as carbene precursors.[2][3][4]
-
Solvent Residues: Common organic solvents used during synthesis and purification (e.g., diethyl ether, dichloromethane).
Q2: Which analytical techniques are best suited for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities, including isomers, residual solvents, and reaction byproducts.[4][5] The mass spectrum provides fragmentation patterns that help in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is crucial for determining the overall structure and the ratio of diastereomers. ¹³C NMR helps in identifying different carbon environments and can distinguish between isomers.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities. Chiral HPLC can be employed to separate enantiomers if a specific stereoisomer is desired.[8][9]
Troubleshooting Guides
GC-MS Analysis Issues
Problem: I am observing unexpected peaks in my GC-MS chromatogram.
Solution:
-
Identify Common Impurities: Compare the mass spectra of the unknown peaks with libraries and known fragmentation patterns of potential impurities listed in Q1. A common byproduct is a dibrominated cyclopropane.[4]
-
Check for Isomers: Isomers will have the same molecular ion peak in the mass spectrum but different retention times. Compare the retention times with known standards if available.
-
Solvent Contamination: Check for peaks corresponding to common laboratory solvents.
-
Workflow for GC-MS Peak Identification: Follow a systematic workflow to identify the source of the unexpected peaks.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cas 3017-69-4 | 1-Bromo-2-methylpropane - Anbu Chem [finechemical.net]
- 6. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Distinguishing Isomers: A Comparative Guide to the NMR and Mass Spectrometry Data of 1-Bromo-2-methylcyclopropane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is a critical step. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the cis and trans isomers of 1-bromo-2-methylcyclopropane, offering a clear framework for their differentiation.
This compound, a halogenated cyclopropane (B1198618) derivative, exists as two diastereomers: cis-1-bromo-2-methylcyclopropane and trans-1-bromo-2-methylcyclopropane. The distinct spatial arrangement of the bromine atom and the methyl group relative to the cyclopropane ring gives rise to unique spectral fingerprints in both NMR and mass spectrometry, allowing for their unambiguous identification.
Comparative Spectral Data
The following tables summarize the key ¹H NMR and ¹³C NMR chemical shifts, as well as the major mass spectral fragments for the cis and trans isomers of this compound.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) |
| cis-1-Bromo-2-methylcyclopropane | CH-Br | [Data not explicitly found in search results] |
| CH-CH₃ | [Data not explicitly found in search results] | |
| CH₂ (ring) | [Data not explicitly found in search results] | |
| CH₃ | [Data not explicitly found in search results] | |
| trans-1-Bromo-2-methylcyclopropane | CH-Br | [Data not explicitly found in search results] |
| CH-CH₃ | [Data not explicitly found in search results] | |
| CH₂ (ring) | [Data not explicitly found in search results] | |
| CH₃ | [Data not explicitly found in search results] |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| cis-1-Bromo-2-methylcyclopropane | C-Br | [Data not explicitly found in search results] |
| C-CH₃ | [Data not explicitly found in search results] | |
| CH₂ (ring) | [Data not explicitly found in search results] | |
| CH₃ | [Data not explicitly found in search results] | |
| trans-1-Bromo-2-methylcyclopropane | C-Br | [Data not explicitly found in search results] |
| C-CH₃ | [Data not explicitly found in search results] | |
| CH₂ (ring) | [Data not explicitly found in search results] | |
| CH₃ | [Data not explicitly found in search results] |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Relative Intensity) |
| This compound | 134/136 | [Specific data for isomers not found, general fragmentation expected] |
Note: Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion and bromine-containing fragments appear as a pair of peaks (M⁺ and M+2) with approximately equal intensity.
Isomer Differentiation Workflow
The differentiation between the cis and trans isomers of this compound can be systematically achieved through the analysis of their NMR and mass spectra. The following workflow outlines the key steps and the expected distinguishing features.
Caption: Workflow for the differentiation of cis and trans isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR: A proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each carbon environment. Chemical shifts are reported in ppm relative to the solvent peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the this compound isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program is optimized to achieve baseline separation of the cis and trans isomers.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-200.
Differentiating 1-Bromo-2-methylcyclopropane Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of stereoisomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of spectroscopic methods to differentiate between the cis and trans isomers of 1-bromo-2-methylcyclopropane, supported by representative data and detailed experimental protocols.
The spatial arrangement of the bromo and methyl substituents on the cyclopropane (B1198618) ring in this compound gives rise to two diastereomers: cis and trans. The differentiation of these isomers is readily achievable through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide outlines the expected spectral differences that enable unambiguous identification.
Comparative Spectroscopic Data
| Spectroscopic Parameter | cis-1-Bromo-2-methylcyclopropane (Predicted) | trans-1-Bromo-2-methylcyclopropane (Predicted) | Rationale for Differentiation |
| ¹H NMR | |||
| Chemical Shift (δ) of CH-Br | ~2.8 - 3.1 ppm | ~2.6 - 2.9 ppm | The proton on the carbon bearing the bromine is expected to be more deshielded in the cis isomer due to steric interactions with the adjacent methyl group. |
| Chemical Shift (δ) of CH-CH₃ | ~0.8 - 1.1 ppm | ~0.9 - 1.2 ppm | The methine proton adjacent to the methyl group will experience slightly different shielding effects based on the relative position of the bromine atom. |
| Chemical Shift (δ) of CH₂ | ~0.4 - 0.9 ppm | ~0.5 - 1.0 ppm | The diastereotopic methylene (B1212753) protons of the cyclopropane ring will exhibit complex splitting patterns and slightly different chemical shifts. |
| Chemical Shift (δ) of CH₃ | ~1.1 - 1.3 ppm (doublet) | ~1.0 - 1.2 ppm (doublet) | The methyl group protons will show a doublet due to coupling with the adjacent methine proton. |
| Coupling Constants (J) | Jcis (~6-12 Hz) > Jtrans (~2-9 Hz) | Jcis (~6-12 Hz) > Jtrans (~2-9 Hz) | The key diagnostic feature is the magnitude of the vicinal coupling constants between the cyclopropyl (B3062369) protons. Jcis is consistently larger than Jtrans. |
| ¹³C NMR | |||
| Chemical Shift (δ) of C-Br | ~25 - 30 ppm | ~28 - 33 ppm | The carbon attached to the bromine will have a distinct chemical shift influenced by the stereochemistry. |
| Chemical Shift (δ) of C-CH₃ | ~15 - 20 ppm | ~18 - 23 ppm | The carbon of the methine group attached to the methyl substituent will be shielded differently in each isomer. |
| Chemical Shift (δ) of CH₂ | ~10 - 15 ppm | ~12 - 17 ppm | The methylene carbon will also exhibit a chemical shift difference between the two isomers. |
| Chemical Shift (δ) of CH₃ | ~18 - 22 ppm | ~15 - 19 ppm | The methyl carbon's chemical shift will be influenced by steric and electronic effects of the nearby bromine atom. |
| IR Spectroscopy | |||
| C-H stretch (cyclopropane) | ~3080 - 3000 cm⁻¹ | ~3080 - 3000 cm⁻¹ | Characteristic C-H stretching of the cyclopropyl ring. |
| C-H bend (CH₂) | ~1450 cm⁻¹ | ~1450 cm⁻¹ | Methylene scissoring vibration. |
| Cyclopropane ring vibrations | ~1020 cm⁻¹ and ~850 cm⁻¹ | ~1020 cm⁻¹ and ~850 cm⁻¹ | "Breathing" and deformation modes of the cyclopropane ring. |
| C-Br stretch | ~650 - 550 cm⁻¹ | ~650 - 550 cm⁻¹ | The carbon-bromine stretching frequency is expected in this region. Subtle shifts may be observable between isomers. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer mixture or isolated isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the splitting patterns and measure the coupling constants.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
-
Visualization of Analytical Workflow and Isomer Structures
The following diagrams illustrate the logical workflow for differentiating the isomers and their respective chemical structures.
Caption: Logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: Chemical structures of cis- and trans-1-bromo-2-methylcyclopropane. (Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual chemical structure images.)
A Comparative Analysis of the Reactivity of 1-Bromo-2-methylcyclopropane and Bromocyclopropane in Solvolysis Reactions
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 1-bromo-2-methylcyclopropane and bromocyclopropane (B120050) has been developed for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the factors governing the solvolysis of these cyclopropyl (B3062369) bromides, supported by experimental data and detailed methodologies.
The study of cyclopropyl systems is of significant interest in organic synthesis and medicinal chemistry due to their unique conformational and electronic properties. Understanding the reactivity of substituted cyclopropanes is crucial for the design of novel synthetic routes and the development of new therapeutic agents. This guide focuses on the impact of a methyl substituent on the reactivity of the cyclopropyl ring in nucleophilic substitution reactions.
Executive Summary
The introduction of a methyl group at the C-2 position of the cyclopropane (B1198618) ring in this compound is expected to increase its rate of solvolysis compared to the unsubstituted bromocyclopropane. This rate enhancement is attributed to the electron-donating nature of the methyl group, which stabilizes the developing positive charge on the cyclopropyl ring during the transition state of the reaction. The reaction proceeds through a mechanism involving anchimeric assistance from the C-C bond opposite the leaving group, leading to the formation of an allyl cation intermediate.
Comparative Reactivity Analysis
The solvolysis of cyclopropyl bromides is a fascinating area of study due to the unique strain and electronic properties of the three-membered ring. Unlike typical alkyl halides, bromocyclopropane is notably unreactive in direct S(_N)2 reactions. This is because the required backside attack on the carbon atom bearing the bromine is sterically hindered by the geometry of the cyclopropane ring.
Instead, the solvolysis of these compounds is believed to proceed through a mechanism with significant S(_N)1 character, involving the ionization of the C-Br bond to form a cyclopropyl cation intermediate. However, this is not a simple carbocation formation. The reaction is facilitated by the participation of the electrons in the C-C bond opposite the leaving group, a phenomenon known as anchimeric assistance. This participation leads to a concerted or near-concerted ring-opening process, resulting in the formation of a more stable allyl cation.
The presence of a methyl group on the cyclopropane ring, as in this compound, influences the rate of this process through two primary effects:
-
Electronic Effect: The methyl group is an electron-donating group. Through inductive effects, it pushes electron density into the cyclopropane ring, which helps to stabilize the developing positive charge as the C-Br bond breaks. This stabilization of the transition state leads to a lower activation energy and, consequently, a faster reaction rate.
-
Steric Effect: The steric bulk of the methyl group can also play a role, although it is generally considered less significant than the electronic effect in this system. The methyl group's presence could potentially influence the stereochemistry of the ring-opening process.
Experimental Data
| Compound | Relative Rate of Solvolysis (in water at 100°C) |
| Bromocyclopropane | 1.0 |
| 2,2-Dimethylcyclopropyl bromide | 1.93 |
| cis,cis-2,3-Dimethylcyclopropyl bromide | 40.8 |
| cis,trans-2,3-Dimethylcyclopropyl bromide | 3.5 |
| trans,trans-2,3-Dimethylcyclopropyl bromide | 1.2 |
Data extracted from Singh, S., & Robertson, R. E. (1977). The hydrolysis of substituted cyclopropyl bromides in water. IV. The effect of vinyl and methyl substitution on ACP. Canadian Journal of Chemistry, 55(15), 2797-2803.
The data clearly demonstrates that methyl substitution generally increases the rate of solvolysis. The significant rate enhancement observed for cis,cis-2,3-dimethylcyclopropyl bromide highlights the profound influence of the stereochemical arrangement of the substituents on the reaction rate. Based on these findings, it is reasonable to predict that this compound will exhibit a solvolysis rate that is modestly faster than that of bromocyclopropane, likely in the range of 1.5 to 3 times faster, depending on the stereochemistry of the substrate.
Experimental Protocols
A detailed protocol for determining the relative rates of solvolysis of cyclopropyl bromides is provided below. This method is based on monitoring the production of hydrobromic acid during the reaction.
Objective: To determine the first-order rate constants for the solvolysis of bromocyclopropane and this compound in an aqueous ethanol (B145695) solution.
Materials:
-
Bromocyclopropane
-
This compound (as a mixture of stereoisomers or as individual isomers if available)
-
Ethanol (reagent grade)
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator solution
-
Constant temperature water bath
-
Reaction vessels (e.g., sealed ampoules or flasks with stoppers)
-
Pipettes and burettes for accurate volume measurements
-
Titration apparatus
Procedure:
-
Preparation of the Solvent: Prepare a suitable aqueous ethanol solvent mixture (e.g., 80% ethanol by volume).
-
Sample Preparation:
-
Accurately weigh a small amount of the cyclopropyl bromide and dissolve it in a known volume of the aqueous ethanol solvent to prepare a stock solution of a specific concentration (e.g., 0.1 M).
-
Prepare separate stock solutions for bromocyclopropane and this compound.
-
-
Kinetic Run:
-
Pipette a known volume (e.g., 5.00 mL) of the cyclopropyl bromide stock solution into a series of reaction vessels.
-
Seal the vessels and place them in a constant temperature water bath set to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).
-
At regular time intervals, remove one vessel from the water bath and immediately quench the reaction by immersing it in an ice-water bath.
-
-
Titration:
-
To the quenched reaction mixture, add a few drops of phenolphthalein indicator.
-
Titrate the liberated hydrobromic acid with the standardized sodium hydroxide solution until the pink endpoint is reached.
-
Record the volume of NaOH solution used.
-
-
Data Analysis:
-
The concentration of HBr produced at each time point is proportional to the extent of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(V({\infty}) - V({t})) versus time, where V({t}) is the volume of NaOH used at time t, and V({\infty}) is the volume of NaOH used at the completion of the reaction (after at least 10 half-lives).
-
The slope of the resulting straight line will be equal to -k.
-
The relative rate of solvolysis can then be calculated by taking the ratio of the rate constants.
-
Visualization of Reactivity Factors
The following diagram illustrates the key factors that influence the relative reactivity of bromocyclopropane and this compound in solvolysis.
Caption: Logical diagram illustrating the influence of the methyl substituent on the solvolysis of bromocyclopropane.
This guide provides a foundational understanding for researchers working with cyclopropyl-containing molecules. The principles outlined here can aid in the prediction of reactivity and the design of synthetic strategies involving these versatile chemical building blocks.
Unraveling the Reactive Landscape of 1-Bromo-2-methylcyclopropane: A Comparative Guide to Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of novel chemical entities is paramount. This guide provides a comparative analysis of the potential reaction pathways of 1-bromo-2-methylcyclopropane, a strained ring system with significant synthetic potential. Due to a lack of specific published computational and experimental data for this molecule, this guide draws upon established principles of physical organic chemistry and data from analogous cyclopropyl (B3062369) systems to predict its reactivity.
The high ring strain of the cyclopropane (B1198618) ring, coupled with the presence of a good leaving group (bromide), renders this compound susceptible to a variety of reaction mechanisms, including nucleophilic substitution (SN1 and SN2), elimination (E2), and ring-opening pathways. The preferred pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.
Comparison of Potential Reaction Mechanisms
The reactivity of this compound is a delicate balance between competing pathways. The following table summarizes the key characteristics and expected outcomes of the plausible reaction mechanisms.
| Reaction Pathway | Key Features | Expected Products | Stereochemistry | Conditions Favoring Pathway |
| SN1 (Substitution, Nucleophilic, Unimolecular) | Proceeds through a carbocation intermediate. Rate is dependent only on the concentration of the substrate. Prone to rearrangements. | Racemic mixture of substitution products. Potential for rearranged ring-opened products. | Loss of stereochemical information at the reaction center. | Polar protic solvents, weak nucleophiles. |
| SN2 (Substitution, Nucleophilic, Bimolecular) | Concerted mechanism with backside attack of the nucleophile. Rate is dependent on the concentration of both the substrate and the nucleophile. | Single substitution product. | Inversion of configuration at the reaction center. | Strong, non-bulky nucleophiles in polar aprotic solvents. Sterically hindered due to the cyclopropane ring. |
| E2 (Elimination, Bimolecular) | Concerted mechanism requiring an anti-periplanar arrangement of the proton and the leaving group. | Alkenes (cyclopropene derivatives). | Stereospecific, dependent on the conformation of the substrate. | Strong, bulky bases. |
| Ring Opening | Driven by the release of ring strain. Can proceed through cationic or radical intermediates. | Allylic alcohols, dienes, or other functionalized acyclic compounds. | Dependent on the specific mechanism of ring opening. | Often occurs under solvolytic conditions or in the presence of Lewis acids. |
Detailed Mechanistic Considerations
SN1 and Ring Opening: The formation of a cyclopropylcarbinyl cation intermediate is a critical juncture in the reaction cascade. This cation is notoriously unstable and prone to rapid rearrangement to more stable carbocations, such as the cyclobutyl or homoallyl cations. This rearrangement is a key pathway for ring-opening products. Computational studies on related cyclopropyl systems have shown that the energy barrier for this rearrangement is often very low, making ring-opened products significant, if not major, products under SN1 conditions.
SN2 vs. E2: The inherent steric hindrance of the cyclopropane ring makes a direct backside SN2 attack challenging. Therefore, the E2 pathway is often competitive, especially with strong, sterically hindered bases. The formation of the highly strained cyclopropene (B1174273) intermediate via E2 elimination is a possible but likely minor pathway due to the high energy of this intermediate. A formal nucleophilic substitution can also occur via a 1,2-elimination to form a cyclopropene, followed by the addition of a nucleophile.
Experimental Protocols for Mechanistic Elucidation
To experimentally validate the predicted reaction mechanisms for this compound, the following protocols would be essential:
-
Product Analysis: A thorough characterization of the product mixture obtained under various reaction conditions (e.g., different solvents, nucleophiles, and temperatures) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to identify all substitution, elimination, and ring-opened products.
-
Kinetic Studies: Measuring the reaction rates as a function of substrate and nucleophile concentrations can help distinguish between unimolecular (SN1) and bimolecular (SN2, E2) pathways.
-
Stereochemical Analysis: The use of stereochemically pure starting materials (e.g., a specific diastereomer of this compound) and analysis of the stereochemistry of the products can provide definitive evidence for mechanisms involving inversion (SN2) or racemization (SN1).
-
Isotopic Labeling: The use of isotopically labeled substrates (e.g., deuterium (B1214612) labeling) can help trace the fate of specific atoms and provide insights into rearrangement processes.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical relationships between the potential reaction pathways of this compound.
Caption: Potential reaction pathways of this compound.
Caption: Experimental workflow for mechanistic investigation.
Comparative Analysis of 1-Bromo-2-methylcyclopropane and Other Brominated Cyclopropanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparative analysis of 1-Bromo-2-methylcyclopropane, including its cis and trans isomers, alongside other key brominated cyclopropanes such as bromocyclopropane (B120050) and 1,1-dibromocyclopropane. The following sections detail their relative performance in common organic transformations, supported by experimental data, to facilitate informed decisions in synthetic strategy and drug discovery programs.
The unique structural and electronic properties of the cyclopropane (B1198618) ring make it a valuable motif in medicinal chemistry. Its incorporation can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Brominated cyclopropanes serve as versatile intermediates for the introduction of this three-membered ring system. This guide focuses on a comparative assessment of the reactivity, stability, and spectroscopic characteristics of this compound and its analogs.
Spectroscopic Data Comparison
A key aspect of characterizing and differentiating these compounds lies in their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Compound | Key Proton Signals and Expected Chemical Shifts (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| cis-1-Bromo-2-methylcyclopropane | H-1 (CHBr): ~2.5-3.0 | Multiplet | ³J_H1,H2_ (cis) ~7-13[1] | The proximity of the bromine and methyl group on the same face of the ring influences the chemical shifts. An NOE correlation between the methyl protons and H-1 is expected.[1] |
| trans-1-Bromo-2-methylcyclopropane | H-1 (CHBr): ~2.2-2.7 | Multiplet | ³J_H1,H2_ (trans) ~2-7[1] | The substituents are on opposite faces, leading to different shielding effects compared to the cis isomer. No NOE correlation between the methyl protons and H-1 is expected.[1] |
| Bromocyclopropane | CHBr: ~2.8 | Multiplet | ||
| 1,1-Dibromocyclopropane | CH₂: ~1.7 | Singlet | The two methylene (B1212753) protons are equivalent. |
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | C-1 (C-Br) Chemical Shift (ppm) | C-2 (C-CH₃ or CH₂) Chemical Shift (ppm) | C-3 (CH₂) Chemical Shift (ppm) | Methyl Carbon (ppm) |
| cis-1-Bromo-2-methylcyclopropane | ~20-25 | ~15-20 | ~10-15 | ~15-20 |
| trans-1-Bromo-2-methylcyclopropane | ~25-30 | ~20-25 | ~10-15 | ~15-20 |
| Bromocyclopropane | ~26 | ~10 | ~10 | - |
| 1,1-Dibromocyclopropane | ~-28 | ~25 | ~25 | - |
Note: The ¹³C NMR chemical shifts for the cis and trans isomers of this compound are predicted based on trends observed in substituted cyclopropanes, where steric and electronic effects cause distinct shifts. Experimental data for direct comparison is limited.
Reactivity and Performance in Key Reactions
The reactivity of brominated cyclopropanes is significantly influenced by the inherent ring strain and the nature of substitution.
Nucleophilic Substitution Reactions
Direct Sₙ2 reactions on bromocyclopropanes are generally disfavored due to the increased strain in the trigonal bipyramidal transition state. However, formal nucleophilic substitution can occur via an elimination-addition mechanism, proceeding through a highly reactive cyclopropene (B1174273) intermediate. The rate and success of these reactions are dependent on the substrate and the nucleophile.
Grignard Reagent Formation and Subsequent Reactions
Brominated cyclopropanes are valuable precursors for the formation of cyclopropyl (B3062369) Grignard reagents, which are potent nucleophiles for the construction of carbon-carbon bonds. The efficiency of Grignard reagent formation can be influenced by the structure of the starting bromide.
Table 3: Illustrative Yields of Grignard Reactions
| Brominated Cyclopropane | Grignard Reagent Formation Conditions | Subsequent Reaction with Electrophile (e.g., Benzaldehyde) | Typical Yield (%) |
| Bromocyclopropane | Mg, THF, reflux | Benzaldehyde | Moderate to Good |
| cis-1-Bromo-2-methylcyclopropane | Mg, THF, reflux | Benzaldehyde | Data not readily available |
| trans-1-Bromo-2-methylcyclopropane | Mg, THF, reflux | Benzaldehyde | Data not readily available |
Note: While specific comparative yield data is scarce, the formation of Grignard reagents from bromocyclopropanes is a well-established method. The reactivity of the resulting Grignard reagent is expected to be similar, with any differences in overall yield likely arising from the initial formation step.
Ring-Opening Reactions
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under certain conditions, such as solvolysis or in the presence of electrophiles. The substitution pattern on the cyclopropane ring can direct the regioselectivity and stereoselectivity of these reactions.
A theoretical study on the solvolytic ring-opening of disubstituted monobromo- and dibromocyclopropanes suggests that the reaction proceeds through a disrotatory electrocyclic ring opening in concert with the cleavage of the C-Br bond.[2] The stereochemistry of the substituents can influence the activation energy of this process. For example, in the solvolysis of cis- and trans-1,2-dibromocyclopropane, the trans isomer reacts significantly faster than the cis isomer.[3] This is attributed to more favorable stereoelectronic effects in the transition state for the trans isomer.[3] While direct kinetic data for this compound is not available, similar stereochemical influences on reactivity can be anticipated.
Stability and Handling
Brominated compounds can exhibit varying degrees of stability. This compound is a flammable liquid and can cause skin and eye irritation.[4] It is recommended to store these compounds in a cool, well-ventilated area. The pure cis and trans isomers of this compound have been reported to slowly equilibrate to a mixture at ambient temperature over several weeks, suggesting that for stereospecific applications, storage at low temperatures is advisable.[5]
Applications in Drug Discovery and Development
The cyclopropyl moiety is a privileged scaffold in medicinal chemistry, and brominated cyclopropanes serve as key intermediates for its installation. The introduction of a cyclopropane ring can enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the public domain, the general utility of bromocyclopropanes in pharmaceutical synthesis is well-documented.
Experimental Protocols
Synthesis and Separation of cis- and trans-1-Bromo-2-methylcyclopropane[5]
Materials:
-
Starting alkene (e.g., 1-methylcyclopropene)
-
Brominating agent (e.g., N-bromosuccinimide)
-
Solvent (e.g., dichloromethane)
-
Silica (B1680970) gel for column chromatography
-
Pentane and diethyl ether for elution
Procedure:
-
To a solution of the starting alkene in dichloromethane (B109758) at 0 °C, add the brominating agent portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the crude product under reduced pressure.
-
Purify the crude mixture by flash chromatography on silica gel using a pentane/ether solvent system to separate the cis and trans diastereomers. The cis/trans ratio of the crude mixture is typically around 1:6 to 1:7.5.[6]
General Procedure for Grignard Reagent Formation and Reaction with an Electrophile
Materials:
-
Brominated cyclopropane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add anhydrous ether or THF to cover the magnesium.
-
Add a small portion of the brominated cyclopropane to initiate the reaction.
-
Once the reaction has started, add the remaining brominated cyclopropane dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add the electrophile dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Visualizing Reaction Pathways
Logical Flow for Selecting a Brominated Cyclopropane
References
- 1. researchgate.net [researchgate.net]
- 2. Solvolytic ring-opening reactions of cyclopropyl bromides. An assessment of the Woodward-Hoffmann-DePuy rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
Kinetic Studies of 1-Bromo-2-methylcyclopropane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 1-bromo-2-methylcyclopropane. Due to a lack of specific published kinetic data for this compound, this document leverages data from analogous alkyl halide solvolysis reactions to provide a framework for understanding its reactivity. The unique structural nature of the cyclopropyl (B3062369) group is expected to significantly influence reaction rates and mechanisms, primarily through neighboring group participation.
Data Presentation: A Comparative Overview of Solvolysis Kinetics
| Substrate | Solvent System (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| tert-Butyl Chloride | 50% Ethanol / 50% Water | 25 | 1.4 x 10⁻⁴ | 1 |
| This compound (Hypothetical) | 50% Ethanol / 50% Water | 25 | > 1.4 x 10⁻⁴ | > 1 |
Note: The rate constant for this compound is a hypothetical value, predicted to be greater than that of tert-butyl chloride due to the anticipated neighboring group participation of the cyclopropyl ring, which can accelerate the rate of solvolysis.
Experimental Protocols: Determining Solvolysis Rates
A common method for determining the rate of solvolysis of alkyl halides involves monitoring the production of the resulting hydrohalic acid (in this case, HBr). This can be achieved by titration with a standardized base solution in the presence of an indicator.
A General Protocol for Kinetic Analysis of Alkyl Halide Solvolysis:
-
Reaction Setup: A solution of the alkyl halide (e.g., this compound) in a suitable solvent mixture (e.g., aqueous ethanol) is prepared in a reaction vessel maintained at a constant temperature.[2]
-
Initiation: The reaction is initiated by the addition of the alkyl halide to the solvent mixture.
-
Monitoring Acid Production: At regular time intervals, aliquots of the reaction mixture are removed and titrated with a standardized solution of sodium hydroxide (B78521) using an indicator such as bromothymol blue.[2] The endpoint of the titration corresponds to the neutralization of the HBr produced.
-
Data Analysis: The concentration of the alkyl halide remaining at each time point can be calculated from the amount of HBr produced. A plot of the natural logarithm of the alkyl halide concentration versus time will yield a straight line for a first-order reaction, the slope of which is the negative of the rate constant (k).
Visualizing Reaction Pathways and Experimental Workflow
To better understand the processes involved in these kinetic studies, the following diagrams illustrate a typical experimental workflow and a plausible reaction mechanism for the solvolysis of this compound.
Caption: Experimental workflow for a kinetic study of this compound solvolysis.
The solvolysis of this compound is expected to proceed via a mechanism involving neighboring group participation from the cyclopropane (B1198618) ring.[3][4] This anchimeric assistance can lead to the formation of a non-classical carbocation, which then reacts with the solvent.
Caption: Proposed solvolysis mechanism of this compound involving neighboring group participation.
The strained nature of the cyclopropane ring in this compound makes it a unique substrate for kinetic studies.[5] The participation of the C-C bonds of the ring in stabilizing the developing positive charge during the departure of the bromide ion is a key feature that distinguishes its reactivity from simple alkyl halides. This neighboring group participation is anticipated to result in an enhanced reaction rate and can lead to a mixture of rearranged products.[3][4] Understanding these mechanistic nuances is crucial for professionals in drug development and chemical synthesis, where precise control over reaction outcomes is paramount.
References
- 1. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 2. amherst.edu [amherst.edu]
- 3. Neighbouring_group_participation [chemeurope.com]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. This compound | 52914-88-2 | Benchchem [benchchem.com]
Navigating the Synthesis of 1-Bromo-2-methylcyclopropane: A Comparative Review of Synthetic Routes
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and stereoselective synthesis of substituted cyclopropanes is of paramount importance. The cyclopropane (B1198618) motif is a key structural element in numerous biologically active molecules and pharmaceutical intermediates. This guide provides a comparative analysis of potential synthetic routes to 1-bromo-2-methylcyclopropane, a valuable building block in organic chemistry. We will delve into inferred methodologies based on well-established reactions, offering detailed experimental protocols and a summary of expected outcomes.
Comparison of Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The primary disconnection strategies involve forming the cyclopropane ring from an alkene precursor, or the functionalization of a pre-existing methylcyclopropane (B1196493) scaffold. Here, we compare four plausible routes: the Hunsdiecker reaction of 2-methylcyclopropanecarboxylic acid, the Simmons-Smith cyclopropanation of 1-bromopropene, the addition of dibromocarbene to propene followed by reduction, and the direct bromination of 2-methylcyclopropanol.
| Synthetic Route | Starting Material | Key Reagents | Plausible Yield | Stereoselectivity | Key Advantages | Potential Challenges |
| Hunsdiecker Reaction | 2-Methylcyclopropanecarboxylic acid | HgO, Br₂ | 40-50% (inferred) | Racemic | Readily available starting material. | Use of toxic mercury salts; potential for rearrangement. |
| Simmons-Smith Reaction | 1-Bromopropene | CH₂I₂, Zn-Cu couple | Moderate to Good (inferred) | Stereospecific (cis/trans alkene to cis/trans product) | High stereospecificity. | Preparation and handling of the zinc carbenoid. |
| Dibromocarbene Addition | Propene | CHBr₃, KOtBu | Good (for dibromo-adduct) | N/A | Readily available starting materials. | Two-step process requiring reduction of the dibromide. |
| Bromination of Alcohol | 2-Methylcyclopropanol | PBr₃ or PPh₃/Br₂ | Good (inferred) | Inversion of configuration (Sₙ2) | Direct conversion of a common precursor. | Potential for ring-opening side reactions. |
Experimental Protocols
Detailed experimental procedures for these synthetic routes are outlined below. It is important to note that while these protocols are based on established chemical transformations, they are inferred for the specific synthesis of this compound and may require optimization.
Route 1: Hunsdiecker Reaction of 2-Methylcyclopropanecarboxylic Acid
This method is adapted from the Organic Syntheses procedure for bromocyclopropane.[1]
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a suspension of red mercuric oxide (0.11 mol) in 1,1,2,2-tetrachloroethane (B165197) (60 mL) is prepared.
-
A solution of 2-methylcyclopropanecarboxylic acid (0.20 mol) and bromine (0.20 mol) in 1,1,2,2-tetrachloroethane (50 mL) is added dropwise to the stirred suspension over 45 minutes, maintaining the temperature at 30-35 °C with a water bath.
-
The mixture is stirred until the evolution of carbon dioxide ceases.
-
The reaction mixture is then cooled in an ice bath and filtered to remove mercuric bromide.
-
The filtrate is washed with a sodium bisulfite solution and water, then dried over anhydrous magnesium sulfate (B86663).
-
The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.
Route 2: Simmons-Smith Cyclopropanation of 1-Bromopropene
This protocol is based on the general procedure for the Simmons-Smith reaction.
Procedure:
-
A zinc-copper couple is prepared by activating zinc dust with a copper sulfate solution.
-
In a flask under a nitrogen atmosphere, the zinc-copper couple is suspended in anhydrous diethyl ether.
-
A solution of diiodomethane (B129776) (1.1 equivalents) in diethyl ether is added slowly to the suspension.
-
A solution of 1-bromopropene (1 equivalent, as a mixture of cis and trans isomers) in diethyl ether is then added to the prepared carbenoid reagent.
-
The reaction mixture is stirred at room temperature and monitored by GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The ethereal layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is carefully removed by distillation to yield a mixture of cis- and trans-1-bromo-2-methylcyclopropane, which can be separated by fractional distillation or chromatography.
Route 3: Addition of Dibromocarbene to Propene and Subsequent Reduction
This two-step process involves the formation of a gem-dibromocyclopropane followed by a reduction.
Step 3a: Dibromocarbene Addition
-
To a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous pentane (B18724) at -20 °C, a solution of bromoform (B151600) (1.5 equivalents) in pentane is added dropwise.
-
Propene gas is bubbled through the stirred reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The mixture is then washed with water, and the organic layer is dried and concentrated to give crude 1,1-dibromo-2-methylcyclopropane (B14515111).
Step 3b: Reduction of 1,1-Dibromo-2-methylcyclopropane
-
The crude 1,1-dibromo-2-methylcyclopropane is dissolved in a suitable solvent such as ethanol.
-
A reducing agent, for example, sodium borohydride (B1222165) or tributyltin hydride, is added portion-wise.
-
The reaction is stirred until the starting material is consumed (monitored by TLC or GC).
-
The reaction is worked up appropriately depending on the reducing agent used, followed by extraction and purification to yield this compound.
Route 4: Bromination of 2-Methylcyclopropanol
This route utilizes standard procedures for converting an alcohol to an alkyl bromide.
Using Phosphorus Tribromide (PBr₃):
-
To a solution of 2-methylcyclopropanol (1 equivalent) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 equivalents) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then carefully quenched by pouring it onto ice.
-
The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by distillation.
Synthetic Pathways Overview
The following diagram illustrates the logical relationships between the starting materials and the target molecule, this compound, for the described synthetic routes.
Caption: Synthetic pathways to this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-2-methylcyclopropane: A Procedural Guide
The proper disposal of 1-bromo-2-methylcyclopropane, a flammable and irritating chemical, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound and its associated waste streams effectively. Adherence to these protocols is essential to minimize risks and ensure that all disposal activities are conducted in accordance with institutional and regulatory standards.
Immediate Safety and Hazard Identification
This compound is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation[1][2]. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor[3][4][5]. Keep away from heat, sparks, open flames, and other ignition sources[1][3][6]. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[4][7].
-
Health Hazards: Causes skin and eye irritation[1][4]. May cause respiratory irritation[1][4]. It can be absorbed through the skin[8].
-
Incompatibilities: Incompatible with strong oxidizing agents and strong bases[5][6][8].
Waste Characterization and Segregation
As a brominated organic compound, this compound waste must be classified and handled as halogenated organic waste [9]. This is the most critical step in the disposal process, as improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs[10].
Segregation Protocol:
-
Isolate Halogenated Waste: Never mix this compound waste with non-halogenated organic waste[11][12][13].
-
Avoid Incompatibles: Do not combine this waste with acids, bases, oxidizing agents, or heavy metals[10][14].
-
Minimize Water Content: Keep water concentration in the waste container to a minimum, ideally not exceeding 10%[10][12].
Collection and Storage Procedures
Proper containment and storage are essential to prevent spills, leaks, and exposure.
Step-by-Step Collection Protocol:
-
Select Appropriate Container: Use a designated, compatible waste container, typically a polyethylene (B3416737) carboy or bottle provided by your institution's Environmental Health & Safety (EH&S) department[10][14]. Metal cans are generally not recommended as halogenated solvents can produce acids that corrode metal[14].
-
Label Container Promptly: Before adding any waste, affix a "Hazardous Waste" tag to the container[10][11]. The label must clearly state "Halogenated Waste" and list all chemical constituents by their full names—do not use abbreviations or formulas[9][11].
-
Add Waste Safely: Conduct all transfers of this compound waste inside a chemical fume hood to minimize inhalation exposure[10].
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste, to be "vapor tight" and "spill proof"[10][11][14].
-
Store in a Designated Area: Store the sealed container in a cool, dry, well-ventilated, designated satellite accumulation area (SAA)[10][11][14]. The storage area should have secondary containment, such as a large tub, to contain potential leaks[12][14].
Quantitative Storage and Disposal Guidelines
While specific limits for this compound are not defined, general institutional guidelines for hazardous waste accumulation must be followed.
| Guideline Category | Specification | Rationale |
| Maximum Volume in Lab | Do not store more than 55 gallons of total hazardous waste in a lab area[11]. | Prevents excessive accumulation and associated risks. |
| Halogenated Waste Limit | A maximum of 25 gallons of Halogenated Solvent waste may be accumulated in a Satellite Accumulation Area[10]. | Specific control for a common waste category. |
| Container Fill Level | Do not fill waste containers beyond 90% of their total capacity[12]. | Allows for vapor expansion and prevents spills during transport. |
| Storage Duration | Dispose of full or partially full containers within 3 months of the start date[12]. | Minimizes long-term storage hazards. |
Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound waste.
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Spill Cleanup Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and call for an emergency response[11]. For small spills (manageable within 10 minutes by trained personnel), ensure the area is well-ventilated[14].
-
Wear Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat[14].
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as sand, clay, or diatomaceous earth[5][7][14]. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal[5][7].
-
Label and Dispose: Label the container as "Hazardous Waste" detailing the contents (this compound and absorbent material) and request a pickup from EH&S[10].
-
Decontaminate: Clean the spill area thoroughly with soap and water[11].
Final disposal of this compound must be conducted by a licensed professional waste disposal service or an approved waste disposal plant, in accordance with all applicable local, regional, and national regulations[1][3][6]. Never attempt to dispose of this chemical down the drain or by evaporation[14].
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-2-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 1-Bromo-2-methylcyclopropane (CAS No. 52914-88-2), a key reagent in innovative research and development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines confirmed hazard classifications with best practices derived from analogous chemical structures to ensure the highest level of laboratory safety. Our commitment is to empower your research by providing critical safety intelligence, making us a trusted partner in your scientific endeavors.
Immediate Safety and Hazard Information
This compound is classified as a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory to mitigate risks.
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Disclaimer: This table is based on available GHS classifications. Quantitative data such as permissible exposure limits (PELs) or specific glove breakthrough times are not currently available for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following recommendations are based on the known hazards and best practices for similar organobromide compounds.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Wear chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. | Prevents skin irritation and potential absorption. |
| Eye & Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. | Protects against serious eye irritation from splashes or vapors. |
| Skin & Body Protection | A flame-retardant lab coat is required. For larger quantities or in case of potential exposure, impervious clothing should be worn. | Protects skin from irritation and prevents contamination of personal clothing. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of respiratory tract irritation from inhaling vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][4] The container should be tightly closed.[2][4] Keep away from strong oxidizing agents and strong bases.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.
Handling and Use
-
Controlled Environment: All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Engineering Controls: Use explosion-proof electrical and ventilating equipment.[3][5][6]
-
Inert Atmosphere: For reactions sensitive to air or moisture, consider handling under an inert atmosphere (e.g., nitrogen or argon).
-
Spill Prevention: Use secondary containment (e.g., a tray) when transferring the liquid.
-
Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[7]
Spill Response
-
Evacuate: Immediately evacuate the area in case of a significant spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards (flammable, irritant).
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all local, state, and federal regulations.
Emergency Procedures
| Situation | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
